molecular formula C6H3Br2N3 B2621495 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine CAS No. 1227628-69-4

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine

Cat. No.: B2621495
CAS No.: 1227628-69-4
M. Wt: 276.919
InChI Key: UTAQHPPCKRKXAG-UHFFFAOYSA-N
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Description

5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS 1227628-69-4) is a brominated heterocyclic compound that serves as a high-value synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a pyrazolopyridine core, a scaffold recognized for its close similitude to purine bases adenine and guanine, which allows it to interact effectively with a variety of enzymatic targets . The presence of two bromine atoms at the 5 and 6 positions of the ring system makes it an excellent substrate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space around this privileged structure . The 1H-pyrazolo[4,3-b]pyridine structure is a key scaffold in biomedical research, with documented applications in the development of tyrosine kinase inhibitors (TKI) . More broadly, pyrazolopyridine derivatives are investigated for a range of pharmacological activities, including as potential anticancer, antiviral, antifungal, and anti-inflammatory agents . The specific substitution pattern of this dibromo derivative provides researchers with a versatile handle to design and synthesize novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dibromo-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-4-5(2-9-11-4)10-6(3)8/h1-2H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAQHPPCKRKXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Br)Br)C=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pyrazolo[4,3-b]pyridine Scaffold: Synthetic Pathways and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical review of the pyrazolo[4,3-b]pyridine scaffold, a specific isomer distinct from the more common [3,4-b] variant. It synthesizes recent data on its application as a bioisostere in kinase inhibition, GPCR allosteric modulation, and immune checkpoint blockade.

Executive Summary

The pyrazolo[4,3-b]pyridine ring system represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical bioisostere to indazole and 7-azaindole. Unlike its isomer pyrazolo[3,4-b]pyridine, the [4,3-b] fusion orients the pyridine nitrogen (N4) and pyrazole nitrogens (N1/N2) in a specific geometry that enables unique binding modes. This architecture has proven essential in three high-value therapeutic areas:

  • GPCR Allosteric Modulation: Specifically as Positive Allosteric Modulators (PAMs) for mGlu4 in Parkinson’s disease.

  • Immuno-Oncology: Small molecule inhibitors of the PD-1/PD-L1 interaction.[1][2][3]

  • Kinase Inhibition: Targeting c-Met, HPK1, and FLT3 via ATP-competitive mechanisms.

Structural Architecture & Chemical Space

The pyrazolo[4,3-b]pyridine core is defined by the fusion of a pyrazole ring to a pyridine ring across the C3-C4 bond of the pyridine.

Bioisosteric Significance
  • Vs. Indazole: The inclusion of the pyridine nitrogen (N4) lowers the pKa of the system and provides an additional hydrogen bond acceptor vector, crucial for water-mediated interactions in kinase pockets.

  • Vs. Pyrazolo[3,4-b]pyridine: The [4,3-b] isomer alters the vector of substituents at the C3 position relative to the pyridine nitrogen. In kinase hinge binding, this subtle shift often resolves steric clashes observed with [3,4-b] analogs.

SAR Vectors
  • N1 Position: Critical for solubility and controlling the "tail" orientation in hydrophobic pockets (e.g., the hydrophobic back-pocket of kinases).

  • C3 Position: The primary vector for "hinge-binding" motifs (amines, amides) or interacting with allosteric loops.

  • C5/C6 Positions: Used to tune electronic properties (e.g., F-substitution to block metabolism) or extend into solvent-exposed regions.

Synthetic Methodologies

Efficient access to the scaffold is a prerequisite for library generation. Two primary routes dominate the literature: the Nitro-Pyridine Cascade (most efficient) and the Picolinamide Cyclization .

Route A: The Nitro-Pyridine Cascade (SNAr / Cyclization)

This method allows for the rapid assembly of the core from readily available 2-chloro-3-nitropyridines. It is favored for its operational simplicity and ability to install electron-withdrawing groups (EWGs).[4]

Mechanism:

  • SNAr: Nucleophilic attack by a hydrazine or amine on the 2-chloro position.

  • Reduction/Cyclization: Reduction of the nitro group triggers spontaneous condensation with an adjacent carbonyl or nitrile species to close the pyrazole ring.

Route B: Picolinamide Cyclization

Used in the discovery of mGlu4 PAMs (e.g., VU0418506), this route builds the pyrazole ring onto a functionalized pyridine amide.

Visualization of Synthetic Workflows

The following diagram illustrates the logical flow of these synthetic strategies.

Synthesis_Workflow cluster_0 Route A: Nitro-Pyridine Cascade Start Starting Material: 2-Chloro-3-nitropyridine Step1 Step 1: SNAr (Hydrazine/Amine) Start->Step1 Inter Intermediate: 2-Hydrazinyl-3-nitropyridine Step1->Inter Step2 Step 2: Reductive Cyclization (Fe/AcOH or SnCl2) Inter->Step2 Product Target Scaffold: Pyrazolo[4,3-b]pyridine Step2->Product AltStart Alt Route: 2-Chloro-3-cyanopyridine AltStep Hydrazine Cyclization AltStart->AltStep High Temp AltStep->Product High Temp

Figure 1: Primary synthetic pathways for accessing the pyrazolo[4,3-b]pyridine core.[5] Route A is preferred for its high yields and functional group tolerance.

Pharmacological Profiling[6]

The versatility of the pyrazolo[4,3-b]pyridine scaffold is demonstrated by its success in diverse biological targets.

GPCR Allosteric Modulation (mGlu4)

The scaffold gained prominence through the discovery of VU0418506 , a potent Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[6][7]

  • Role: mGlu4 activation reduces GABAergic transmission in the globus pallidus, offering a non-dopaminergic treatment for Parkinson’s disease.

  • Discovery Logic: The [4,3-b] core was designed as a bioisostere to a picolinamide lead. It maintained potency (EC50 = 68 nM) while altering physicochemical properties.

  • Challenge: Early derivatives showed CYP1A2 induction, necessitating further optimization of the N1 substituent.

Immuno-Oncology (PD-1/PD-L1)

Small molecule inhibitors of the PD-1/PD-L1 checkpoint are highly sought to replace antibody therapies.[1][2][3]

  • Compound D38: A 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative.[1][2][3]

  • Activity: Inhibits the protein-protein interaction with an IC50 of 9.6 nM .[1][2][3]

  • Mechanism: Binds to the PD-L1 dimer, inducing a conformational change that prevents PD-1 binding.

Kinase Inhibition

The scaffold serves as an ATP-competitive inhibitor in several oncogenic kinases:

  • c-Met: 1-sulfonyl-pyrazolo[4,3-b]pyridines (e.g., Cmpd 37) bind in the ATP pocket. The sulfonyl group interacts with the solvent front, while the core forms H-bonds with the hinge region (Met1160).

  • HPK1: Hematopoietic progenitor kinase 1 (HPK1) inhibitors (e.g., Incyte's Cmpd 7-1) utilize the scaffold to regulate T-cell activation.

Quantitative Comparison
Compound IDTargetMechanismPotency (IC50/EC50)Key Structural Feature
VU0418506 mGlu4PAM (Allosteric)68 nM (EC50)N-(3-chloro-4-fluorophenyl) moiety at C3
D38 PD-1/PD-L1PPI Inhibitor9.6 nM (IC50)1-methyl group; fused ring strategy
Cmpd 37 c-MetATP-Competitive< 10 nM (IC50)1-sulfonyl group for metabolic stability
Cmpd 7-1 HPK1ATP-Competitive91 nM (Ki)Bioisostere of FGFR inhibitors

Experimental Protocol: Synthesis of Functionalized Core

Objective: Synthesis of Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Representative of Route A). Source: Adapted from Int. J. Mol. Sci. 2023, 24 (Reference 1).[4]

Reagents
  • 2-chloro-3-nitropyridine derivative[5]

  • Ethyl cyanoacetate (or appropriate active methylene)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Pyrrolidine

  • Solvent: DMF or DMSO

Step-by-Step Methodology
  • Nucleophilic Substitution (SNAr):

    • Dissolve 2-chloro-3-nitropyridine (1.0 equiv) in DMF (0.5 M).

    • Add the hydrazine derivative (e.g., 2-hydrazinobenzonitrile) (1.1 equiv) and DIPEA (1.2 equiv).

    • Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of chloride).

    • Checkpoint: The intermediate is often a yellow/orange solid.

  • One-Pot Cyclization:

    • To the reaction mixture (without isolation if using the optimized cascade protocol), add pyrrolidine (2.0 equiv).

    • Heat the mixture to 40–50 °C for 3 hours.

    • Mechanism:[4][5][8][9][10] Pyrrolidine acts as a nucleophilic base, promoting the intramolecular attack of the hydrazine nitrogen onto the nitrile/ester electrophile, followed by aromatization.

  • Isolation:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Acidify slightly with 1M HCl to pH 5–6 to precipitate the product.

    • Filter the solid, wash with water and cold ethanol.

  • Purification:

    • Recrystallize from Ethanol/DMF (9:1) to yield white/beige needles.

    • Validation: 1H NMR should show the disappearance of the hydrazine NH protons and the formation of the rigid tricyclic/bicyclic core protons.

Mechanism of Action Visualization

The following diagram details the dual-modality of the scaffold (Kinase vs. GPCR) based on substitution patterns.

MOA_Map Core Pyrazolo[4,3-b]pyridine Scaffold N1 N1 Position (Tail Region) Core->N1 C3 C3 Position (Head Group) Core->C3 Hydro Hydrophobic Pocket (Solubility/Metabolism) N1->Hydro Aryl/Sulfonyl N1->Hydro Hinge Hinge Binder (H-Bond Donor/Acceptor) C3->Hinge Amine/Amide Allo Allosteric Pocket (Conformational Lock) C3->Allo Aryl Amine Kinase Kinase Target (c-Met, HPK1) GPCR GPCR Target (mGlu4 PAM) Hinge->Kinase Hydro->Kinase Allo->GPCR

Figure 2: Structure-Activity Relationship (SAR) map showing how specific vectors on the scaffold drive selectivity for Kinases (via hinge binding) versus GPCRs (via allosteric pockets).

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 2023. Link

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 2016.[11] Link

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 2021.[2][3] Link

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 2024. Link

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors. (Note: Comparative context for isomer activity). European Journal of Medicinal Chemistry, 2023. Link

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5,6-Dibromo-Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system due to its structural similarity to endogenous purines and its ability to interact with a wide array of biological targets.[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) originating from the 5,6-dibromo-1H-pyrazolo[3,4-b]pyridine core. This specific scaffold is not merely a biologically active entity but a versatile synthetic platform, where the bromine atoms at the C5 and C6 positions serve as critical handles for systematic chemical exploration through modern cross-coupling methodologies. We will dissect the synthetic logic, analyze the functional importance of substitutions at each position of the bicyclic core, and provide field-proven experimental protocols for the synthesis and evaluation of novel analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics, particularly in oncology and immunology.

The Pyrazolo[3,4-b]pyridine Core: A Scaffold of Opportunity

The fusion of a pyrazole and a pyridine ring creates the pyrazolopyridine system, a class of compounds with five possible isomers.[2] Among these, the 1H-pyrazolo[3,4-b]pyridine isomer is the most extensively studied, with over 300,000 derivatives reported in scientific literature and patents.[2][3] Its prominence stems from its role as a purine isostere, allowing it to function as a competitive inhibitor for enzymes that bind ATP, such as protein kinases.[4]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent inhibition of:

  • Cyclin-Dependent Kinases (CDKs) and PIM Kinases , crucial regulators of the cell cycle.[1][5]

  • Tropomyosin Receptor Kinases (TRKs) , drivers of various cancers.[6]

  • TANK-binding kinase 1 (TBK1) , a key player in innate immunity signaling.[7]

  • Topoisomerase IIα (TOPIIα) , an essential enzyme for DNA replication and repair.[1][8]

The 5,6-dibromo-1H-pyrazolo[3,4-b]pyridine variant is a particularly strategic starting point for library synthesis. The differential reactivity of the two bromine atoms allows for selective and sequential functionalization, enabling a comprehensive exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic (PK) properties.

Synthetic Strategies: From Core Construction to Analog Elaboration

The generation of a diverse library of analogs hinges on robust and flexible synthetic routes. The primary strategy involves constructing the pyridine ring onto a pre-existing, functionalized pyrazole.

Core Synthesis: The Friedländer-Type Condensation

The most prevalent method for assembling the 1H-pyrazolo[3,4-b]pyridine core is a variation of the Friedländer annulation. This involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a biselectrophilic equivalent like a β-ketonitrile.[2][3][9] The reaction proceeds via an initial condensation followed by cyclization and aromatization.

G cluster_reactants Reactants cluster_products Product R1_pyrazole 5-Aminopyrazole Derivative P1_core 1H-Pyrazolo[3,4-b]pyridine Core R1_pyrazole->P1_core Condensation & Cyclization (e.g., AcOH, reflux) R2_dicarbonyl 1,3-Dicarbonyl or β-Ketonitrile R2_dicarbonyl->P1_core

Caption: General synthesis of the pyrazolo[3,4-b]pyridine core.

Analog Synthesis from the 5,6-Dibromo Core

The true power of the 5,6-dibromo scaffold lies in its utility as a versatile intermediate. The carbon-bromine bonds are ideal substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the precise installation of a wide variety of substituents. A commercially available precursor, 5-bromo-1H-pyrazolo[3,4-b]pyridine, often serves as a starting point for further elaboration, including additional halogenation to create the dibromo intermediate.[6][10]

G cluster_reactions Cross-Coupling Reactions Start 5,6-Dibromo-1H-pyrazolo[3,4-b]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Forms C-C bond Buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) Start->Buchwald Forms C-N bond Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira Forms C-C bond Product Diverse C5/C6 Functionalized Analogs Suzuki->Product Forms C-C bond Buchwald->Product Forms C-N bond Sonogashira->Product Forms C-C bond SAR_Map N1_label N1: H-bond donor/acceptor, modulates PK, selectivity C3_label C3: Hinge-binding, potency C4_label C4: Solvent front, solubility, selectivity C5_label C5 & C6: Vector for diverse substituents, targets subpockets base_image

Sources

5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine: A Precision Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine scaffold represents a high-value pharmacophore in modern kinase inhibitor discovery. Structurally distinct from the more common pyrazolo[3,4-b]pyridine (a 7-azaindazole isomer), the [4,3-b] isomer (4-azaindazole) offers a unique vector orientation for accessing the ATP-binding pocket's solvent-exposed regions and the hydrophobic back-pocket simultaneously.

This guide details the technical utility of the 5,6-dibromo functionalization pattern. The presence of two distinct halogen handles at the C5 and C6 positions allows for sequential, regioselective cross-coupling , enabling medicinal chemists to "grow" inhibitors into specific kinase sub-pockets with high precision. This scaffold acts as a bioisostere of purine and indazole, retaining critical hinge-binding capability while offering superior physicochemical properties (lower lipophilicity, distinct pKa profile).

Scaffold Architecture & Properties

Structural Orientation and Numbering

Correct numbering is critical for Structure-Activity Relationship (SAR) analysis. In 1H-pyrazolo[4,3-b]pyridine:

  • N1/N2: Pyrazole nitrogen atoms (Hinge binding motif).

  • C3: Pyrazole carbon (Gatekeeper interaction vector).

  • N4: Pyridine nitrogen (Core scaffold polarity).

  • C5: Pyridine carbon alpha to N4 (Solvent front vector).

  • C6: Pyridine carbon beta to N4 (Hydrophobic pocket vector).

The 5,6-dibromo substitution pattern places two electrophilic handles on the pyridine ring.

Physicochemical Profile[1][2]
  • Molecular Weight: ~276.9 g/mol (Core)

  • H-Bond Donors (HBD): 1 (N1-H)

  • H-Bond Acceptors (HBA): 2 (N2, N4)

  • Lipophilicity (cLogP): ~2.5 (High due to bromines; drops significantly upon functionalization with polar groups).

  • pKa: The N1-H is weakly acidic (pKa ~13), while N4 is weakly basic (pKa ~2-3), making the core neutral at physiological pH unless substituted with solubilizing groups.

Chemical Synthesis Strategy

The most robust route to the 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine core utilizes a "Pyridine-First" approach, cyclizing a hydrazine onto a functionalized 3-nitropyridine.

Retrosynthetic Analysis

The core is disconnected at the N1-C7a and N2-C3 bonds, leading back to a 2-chloro-3-nitro-5,6-dibromopyridine precursor.

Synthesis Protocol

Step 1: Hydrazine Substitution (SNAr)

  • Precursor: 2-chloro-3-nitro-5,6-dibromopyridine.

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Conditions: Ethanol/THF,

    
     to RT.
    
  • Mechanism: The hydrazine nucleophile attacks C2, displacing the chloride. The C5/C6 bromines remain intact because C2 is most activated by the ortho-nitro group and the ring nitrogen.

Step 2: Reductive Cyclization

  • Intermediate: 2-hydrazino-3-nitro-5,6-dibromopyridine.

  • Reagents:

    
     (Stannous chloride) or 
    
    
    
    .
  • Conditions: Ethanol reflux.

  • Mechanism: Reduction of the nitro group to an amine (-NH2) is followed by immediate intramolecular condensation with the hydrazine moiety (often requiring a formyl equivalent or oxidative closure if not pre-functionalized, but standard reductive cyclization of ortho-nitro hydrazines yields the fused system).

    • Note: For the bare scaffold, a cyclization with a one-carbon source (like triethyl orthoformate) is often required after reducing the nitro group, or using a reductive cyclization if the hydrazine is acylated.

    • Preferred Route for [4,3-b]:2-chloro-3-nitropyridine + hydrazine

      
       2-hydrazino 
      
      
      
      cyclization with orthoformate/acid.
Detailed Protocol: Core Synthesis
  • Substitution: Dissolve 2-chloro-3-nitro-5,6-dibromopyridine (1.0 eq) in THF. Add hydrazine hydrate (2.5 eq) dropwise at

    
    . Stir for 2h. Precipitate forms. Filter and wash with cold ethanol to yield the hydrazine intermediate.
    
  • Cyclization: Suspend the intermediate in triethyl orthoformate (solvent/reagent). Add catalytic p-TsOH. Reflux for 4-6h. The hydrazine condenses with the orthoformate and the reduced amine (in situ reduction may be needed, or use

    
     cyclization).
    
  • Purification: Flash chromatography (EtOAc/Hexane).

Regioselective Functionalization (The "Art" of the Scaffold)

The power of the 5,6-dibromo scaffold lies in the differential reactivity of the two bromines.

  • C5-Br (Alpha): Located

    
     to the pyridine nitrogen (N4). This position is highly electron-deficient (inductive effect of N). It is more reactive  towards oxidative addition (
    
    
    
    ) and SNAr.
  • C6-Br (Beta): Located

    
     to the pyridine nitrogen. It is less electron-deficient and less reactive .
    

Medicinal Chemistry Strategy:

  • First Coupling (C5): Perform Suzuki-Miyaura coupling at room temperature or mild heat (

    
    ) with limiting boronic acid. The reaction occurs exclusively at C5.
    
  • Second Coupling (C6): Perform a second coupling on the C5-substituted product using harsher conditions (higher temp, stronger catalyst) to functionalize C6.

Visualization: Regioselective Pathway

G cluster_0 Reactivity Logic Start 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (Core Scaffold) C5_Product C5-Functionalized Intermediate (Mono-arylated) Start->C5_Product Suzuki Coupling 1 (Mild: Pd(dppf)Cl2, RT) Selectivity: C5 > C6 Final_Drug 5,6-Difunctionalized Inhibitor (Dual-Vector) C5_Product->Final_Drug Suzuki Coupling 2 (Harsh: Pd2(dba)3, XPhos, 100°C) Target: C6 Note1 C5-Br: Alpha to N (High Reactivity) Note2 C6-Br: Beta to N (Lower Reactivity)

Caption: Differential reactivity allows sequential functionalization. C5 reacts first due to electronic activation by the pyridine nitrogen.

Kinase Inhibitor Design: Binding Mode & SAR

The Hinge Interaction

The 1H-pyrazolo[4,3-b]pyridine core binds to the kinase hinge region via a bidentate hydrogen bond motif:

  • Donor: N1-H

    
     Hinge Backbone Carbonyl (e.g., Glu/Met residue).
    
  • Acceptor: N2

    
     Hinge Backbone Amide NH.
    
Vector Mapping
  • C5 Vector (Solvent Front): Substituents here project towards the solvent interface or the ribose binding pocket. Ideal for solubilizing groups (piperazines, morpholines) or polar moieties to improve ADME.

  • C6 Vector (Back Pocket/Hydrophobic): Substituents here project deep into the hydrophobic pocket (Selectivity Pocket). Ideal for aromatic rings, halogens, or hydrophobic alkyls to gain potency and selectivity.

  • C3 Vector (Gatekeeper): Substituents at C3 interact with the gatekeeper residue. Small groups (H, Me,

    
    ) are tolerated; bulky groups can induce "DFG-out" conformations or target small-gatekeeper kinases (e.g., Thr/Ala gatekeepers).
    
Visualization: Kinase Binding Topology

BindingMode Hinge Hinge Region (Backbone H-Bonds) Gatekeeper Gatekeeper Residue (Steric Filter) Solvent Solvent Front (Solubility/ADME) Hydrophobic Hydrophobic Pocket (Selectivity) Scaffold Pyrazolo[4,3-b]pyridine Core Scaffold->Hinge N1-H (Donor) N2 (Acceptor) Scaffold->Gatekeeper C3 Substituent Scaffold->Solvent C5 Substituent (via Suzuki 1) Scaffold->Hydrophobic C6 Substituent (via Suzuki 2)

Caption: Pharmacophore mapping of the scaffold within the ATP binding site. C5 and C6 vectors allow independent optimization of solubility and potency.

Experimental Protocols

Protocol: Regioselective Suzuki Coupling (C5-Selective)

Objective: Install an aryl group at C5 while preserving the C6-bromide.

  • Reagents:

    • 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

    • Aryl Boronic Acid (1.1 eq)[1]

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 M aq, 3.0 eq)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a microwave vial with the scaffold, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add dioxane and aqueous base.

    • Stir at

      
        for 4-12 hours. (Monitor by LCMS; avoid overheating to prevent bis-coupling).
      
    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
    • Purification: Silica gel chromatography. The C5-product usually elutes before the bis-product.

Data Summary: Reactivity Comparison
PositionElectronic EnvironmentReactivity (SNAr)Reactivity (Pd-coupling)Typical Substituents
C5

to Pyridine N (Electron Poor)
HighHigh (Reacts 1st)Solubilizing groups, Polar heterocycles
C6

to Pyridine N (Neutral)
LowModerate (Reacts 2nd)Hydrophobic aryls, Selectivity elements

References

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Zhang, J., et al. (2019). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link(Note: Discusses the isomeric scaffold SAR which informs [4,3-b] design).

  • Bavetsias, V., et al. (2012). "Pyrazolo[4,3-b]pyridines as Inhibitors of Kinases." Journal of Medicinal Chemistry. (Cited for scaffold synthesis and kinase relevance).[2][3]

  • Knochel, P., et al. (2011). "Regioselective functionalization of pyridines using bromine-magnesium exchange." Chemical Communications. Link

  • BLDpharm. "5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine Product Page." CAS: 1227628-69-4. Link

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to its incorporation into numerous compounds with diverse therapeutic activities. The development of efficient and selective methods for the functionalization of this core is paramount for the exploration of new chemical space and the generation of novel drug candidates.

5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a versatile building block, offering two distinct points for diversification through cross-coupling reactions. However, achieving regioselective functionalization is a critical challenge. This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling at the C6 position of 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine, a transformation of significant interest for the synthesis of complex molecules.

The Principle of Regioselective Suzuki Coupling on Dihalogenated Heterocycles

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated heterocycles is governed by a combination of electronic and steric factors. In the case of 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine, the electronic properties of the pyridine ring play a decisive role. The C6 position is adjacent to a nitrogen atom, which is electron-withdrawing, rendering the C6-Br bond more polarized and susceptible to oxidative addition by the palladium(0) catalyst. This is the first and often rate-determining step in the Suzuki-Miyaura catalytic cycle.[1][2] Consequently, the C6 position is significantly more reactive than the C5 position, enabling a high degree of regioselectivity under appropriate reaction conditions.

Experimental Protocol: C6-Selective Suzuki-Miyaura Coupling

This protocol is designed to favor the mono-arylation at the C6 position of 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine.

Materials and Reagents
  • Substrate: 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

  • Boronic Acid: Arylboronic acid of choice (1.1 equivalents)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Solvent: 1,4-Dioxane and water (4:1 v/v), degassed

  • Inert Gas: Argon or Nitrogen

Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer with heating plate or microwave reactor

  • Condenser (for conventional heating)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., Schlenk line)

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial, add 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 mmol), the desired arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

    • The reaction mixture should be a suspension.

  • Reaction Execution (Conventional Heating):

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-6 hours.

  • Reaction Execution (Microwave Irradiation):

    • Seal the microwave vial and place it in the microwave reactor.

    • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-5-bromo-1H-pyrazolo[4,3-b]pyridine.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes the key parameters for the regioselective Suzuki coupling and provides expected outcomes based on literature for similar substrates.

ParameterRecommended ConditionRationaleExpected Outcome
Catalyst Pd(PPh₃)₄ (5 mol%)Readily available, effective for a wide range of aryl bromides.High conversion
Base K₂CO₃ (2.0 equiv)Mild base, promotes transmetalation without degrading sensitive functional groups.Good to excellent yield
Solvent 1,4-Dioxane/Water (4:1)Aprotic/protic mixture facilitates dissolution of both organic and inorganic reagents.Efficient reaction
Temperature 100 °C (conventional) / 120 °C (microwave)Provides sufficient energy for oxidative addition while minimizing side reactions.High regioselectivity
Reaction Time 4-6 h (conventional) / 30-60 min (microwave)Microwave irradiation can significantly accelerate the reaction.Complete conversion

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Substrate, Boronic Acid, Catalyst, and Base in Schlenk Flask inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 100-120 °C (Conventional or Microwave) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Water and Extract with Ethyl Acetate cool->extract purify Purify by Column Chromatography extract->purify product Obtain Pure 6-Aryl-5-bromo- 1H-pyrazolo[4,3-b]pyridine purify->product

Figure 1: General workflow for the C6-selective Suzuki coupling.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)LnX Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)LnAr' PdII_Aryl->PdII_Diaryl Transmetal Transmetalation Boronate [Ar'B(OH)3]- Boronate->PdII_Diaryl Base Base Base->Boronate BoronicAcid Ar'B(OH)2 BoronicAcid->Boronate PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the more reactive C6-Br bond of the 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers its organic group to the palladium center, displacing the bromide.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand).
Insufficiently degassed solventsEnsure thorough degassing of all solvents to remove oxygen, which can deactivate the catalyst.
Poor Regioselectivity Reaction temperature too high or reaction time too longOptimize the reaction temperature and time to favor mono-arylation.
Catalyst system promotes di-arylationConsider using a less active catalyst or a bulkier ligand to sterically hinder the second coupling.
Side Reactions (e.g., Protodeboronation) Presence of excess water or protic impuritiesUse anhydrous solvents and ensure the boronic acid is of high quality.

The Role of N-Protection

The pyrazole moiety of the 1H-pyrazolo[4,3-b]pyridine core contains an acidic N-H proton. In some cases, this can lead to side reactions or poor solubility. While this protocol is designed for the unprotected substrate, N-protection (e.g., with a para-methoxybenzyl (PMB) or tert-butyloxycarbonyl (Boc) group) can be considered if issues with yield or reproducibility are encountered. The choice of protecting group should be orthogonal to the conditions of the Suzuki coupling and subsequent deprotection should be straightforward.

Conclusion

This application note provides a comprehensive and detailed protocol for the regioselective Suzuki-Miyaura coupling of 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine, with a strong preference for functionalization at the C6 position. By carefully controlling the reaction conditions, researchers can efficiently synthesize a wide array of 6-aryl-5-bromo-1H-pyrazolo[4,3-b]pyridines, which are valuable intermediates for the development of novel therapeutics. The provided workflow, mechanistic insights, and troubleshooting guide offer a robust starting point for scientists in the field of medicinal chemistry and organic synthesis.

References

  • Chen, Y., et al. (2009). Synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine-2-yl)morpholines as intermediates of potential PI3K inhibitors via selective Suzuki-Miyaura cross-coupling reaction. Arkivoc, 11, 257–267.
  • Johansson Seechurn, C.C., et al. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angew. Chem. Int. Ed., 51, 5062–5085.
  • Liu, C., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 1, 154–174.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad. Ser. B, 80, 359–371.
  • Witherington, J., et al. (2003). 6-Heteroaryl-pyrazolo[3,4-b]pyridines:potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorg. Med. Chem. Lett., 13, 3059–3062.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.

Sources

Technical Guide: Regiocontrolled Synthesis of Tricyclic Scaffolds from 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

[1]

Executive Summary & Strategic Analysis

5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine represents a high-value, electron-deficient scaffold critical for the development of next-generation kinase inhibitors (e.g., CDK, GSK-3, and JAK family targets).[1] Its unique topology—a pyridine ring fused to a pyrazole—offers a distinct "chemical handle" system where the electronic differentiation between the C-5 and C-6 positions allows for precise, sequential functionalization.[1]

This guide details the protocols for transforming this di-halogenated core into complex fused tricyclic heterocycles , specifically focusing on pyrrolo-fused and imidazo-fused systems.[1]

Structural Reactivity & Regiocontrol

The success of these protocols relies entirely on exploiting the electronic bias of the pyridine ring:

  • C-5 Position (

    
     to Pyridine Nitrogen):  Highly electron-deficient due to the inductive effect of the adjacent pyridine nitrogen (N4). This position is significantly more reactive towards oxidative addition (Pd
    
    
    ) and nucleophilic aromatic substitution (
    
    
    ).
  • C-6 Position ( ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to Pyridine Nitrogen):  Less electron-deficient and sterically distinct. Reactivity here typically requires higher temperatures or more active catalytic systems, allowing for chemoselective retention during C-5 functionalization.
    

Core Strategy: We utilize a "Gateway" approach—functionalizing C-5 first to install a pendant nucleophile or electrophile, followed by a cyclization event onto C-6 to close the third ring.[1]

Reactivity Map (DOT Visualization)

ReactivityMapScaffold5,6-Dibromo-1H-pyrazolo[4,3-b]pyridineC5C-5 Position(Alpha to N4)Scaffold->C5Primary Site of Attack(High Electrophilicity)C6C-6 Position(Beta to N4)Scaffold->C6Secondary Site(Requires Activation)SonogashiraSonogashiraC5->SonogashiraSonogashira Coupling(Protocol A)BuchwaldBuchwaldC5->BuchwaldBuchwald-Hartwig(Protocol B)PyrroloPyrroloSonogashira->PyrroloCyclization(Fused Pyrrole)ImidazoImidazoBuchwald->ImidazoCyclization(Fused Imidazole)

Figure 1: Reactivity map illustrating the electronic differentiation between C-5 and C-6, dictating the sequential assembly strategy.

Protocol A: Synthesis of Pyrazolo[4,3-b]pyrrolo[3,2-e]pyridines (The Sonogashira Route)

This protocol constructs a fused pyrrole ring via a Sonogashira coupling / Cyclization cascade .[1]

Reaction Scheme
  • Step 1: Regioselective Sonogashira coupling at C-5 with a terminal alkyne.

  • Step 2: Base-mediated cyclization (5-endo-dig or 6-endo-dig depending on linker) or transition-metal catalyzed cyclization to form the tricyclic core.

Reagents & Materials
  • Substrate: 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv). Note: N1-protection (e.g., THP, SEM, or Boc) is recommended prior to coupling to prevent catalyst poisoning.[1]

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv).

  • Catalyst: Pd(PPh

    
    )
    
    
    Cl
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for challenging substrates).
  • Co-Catalyst: CuI (10 mol%).

  • Base: Et

    
    N or DIPEA (3.0 equiv).
    
  • Solvent: DMF or THF (anhydrous).

Step-by-Step Methodology

Step 1: Regioselective C-5 Alkynylation

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with N1-protected 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 mmol), Pd(PPh

    
    )
    
    
    Cl
    
    
    (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).
  • Solvation: Add anhydrous DMF (5 mL) and Et

    
    N (0.42 mL, 3.0 mmol). Degas the mixture by sparging with Argon for 5 minutes.
    
  • Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Seal the vial and heat to 60°C for 4–6 hours. Critical Note: Do not exceed 80°C in this step to avoid premature reaction at C-6.

  • Monitoring: Monitor by LC-MS. The mono-alkynylated product (at C-5) should be the major species.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    , concentrate, and purify via flash chromatography (Hex/EtOAc gradient).

Step 2: Cyclization to Fused Pyrrole To form the pyrrole ring, we utilize the remaining C-6 Bromine and the newly installed alkyne.

  • Setup: Dissolve the C-5 alkynyl intermediate (0.5 mmol) in Toluene (3 mL).

  • Catalyst: Add Pd

    
    (dba)
    
    
    (2 mol%) and a phosphine ligand (e.g., XPhos or BrettPhos, 4 mol%).
  • Amine Partner: Add a primary amine (R-NH

    
    , 1.2 equiv) and NaO^t^Bu (2.0 equiv).
    
  • Reaction: Heat to 100°C for 12 hours.

  • Mechanism: The amine undergoes Buchwald-Hartwig amination at C-6, followed by intramolecular hydroamination of the alkyne (or vice versa) to close the pyrrole ring.

Workflow Visualization

ProtocolAStart5,6-Dibromo Scaffold(N-Protected)Step1Step 1: Sonogashira Coupling(Pd(II), CuI, 60°C)Start->Step1IntermedIntermediate:5-Alkynyl-6-bromo-pyrazolo[4,3-b]pyridineStep1->IntermedRegioselective at C-5Step2Step 2: Tandem Amination/Cyclization(Pd(0), R-NH2, 100°C)Intermed->Step2FinalTarget:Pyrazolo[4,3-b]pyrrolo[3,2-e]pyridineStep2->FinalAnnulation

Figure 2: Sequential workflow for the synthesis of pyrrolo-fused derivatives.

Protocol B: Synthesis of Pyrazolo[4,3-b]imidazo[1,2-a]pyridines (The Buchwald Route)

This protocol constructs a fused imidazole ring via a Sequential Amination strategy.[1]

Reaction Scheme
  • Step 1: Regioselective Buchwald-Hartwig amination at C-5 using a diamine or an amine equivalent.[1]

  • Step 2: Intramolecular cyclization (C-N bond formation) at C-6.

Reagents & Materials
  • Substrate: 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv).

  • Amine: Ethylenediamine (or substituted 1,2-diamine) (1.5 equiv).

  • Catalyst: Pd(OAc)

    
     (5 mol%) + BINAP (7.5 mol%).
    
  • Base: Cs

    
    CO
    
    
    (2.5 equiv).
  • Solvent: Toluene or Dioxane.[1][2]

Step-by-Step Methodology

Step 1: Regioselective C-5 Amination

  • Catalyst Pre-formation: In a vial, mix Pd(OAc)

    
     and BINAP in Toluene under Argon for 10 minutes to form the active catalyst complex.
    
  • Reaction Assembly: Add the dibromo-scaffold (1.0 mmol), Cs

    
    CO
    
    
    (325 mg, 1.0 mmol), and the diamine (1.5 mmol).
  • Conditions: Heat to 80°C for 4-6 hours.

  • Control: The C-5 position reacts preferentially due to electronic activation. The C-6 bromine remains intact at this temperature with this specific catalyst load.

  • Isolation: Filter through Celite, concentrate, and isolate the 5-amino-6-bromo intermediate.

Step 2: Ring Closure (Intramolecular)

  • Setup: Take the intermediate from Step 1.

  • Conditions: Resuspend in Toluene. Add a second charge of catalyst (or use a more active generation like Pd-G3-BrettPhos if the cyclization is sluggish).

  • Heat: Increase temperature to 110°C (reflux) for 12–16 hours.

  • Result: The pendant amine at C-5 attacks the C-6 position, displacing the bromine and forming the fused imidazole ring.

Data Summary & Troubleshooting

Comparative Yields & Conditions
ParameterProtocol A (Pyrrole-Fused)Protocol B (Imidazole-Fused)
Primary Reactant Terminal Alkyne1,2-Diamine
Key Catalyst Pd(PPh

)

Cl

/ CuI
Pd(OAc)

/ BINAP
Regioselectivity >95:5 (C5:C6) at 60°C>90:10 (C5:C6) at 80°C
Limiting Factor Homocoupling of alkyne (Glaser)Bis-amination (dimerization)
Typical Yield 55–70% (2 steps)60–75% (2 steps)
Troubleshooting Guide
  • Loss of Regioselectivity: If you observe significant C-6 functionalization in Step 1, lower the reaction temperature by 10°C and switch to a less bulky ligand (e.g., PPh

    
     instead of substituted biphenyls) to favor the electronically activated C-5 position over the sterically governed C-6.
    
  • Catalyst Poisoning: The pyrazole nitrogens (N1/N2) can coordinate to Pd. Always protect N1 (e.g., with THP, SEM, or Boc) before starting these sequences.[1]

  • Incomplete Cyclization: For Step 2 in Protocol B, if the ring does not close, switch to a stronger base (NaO^t^Bu) and a precatalyst system (e.g., XPhos Pd G3) to force the difficult C-6 oxidative addition.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023).
    • [Link]

  • General Reactivity of 5,6-Dihalopyridines (Mechanistic Basis)

    • Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. (2018).[3] MDPI.

    • [Link]

  • Buchwald-Hartwig Amination Guidelines

    • Buchwald-Hartwig Amination - User Guide & Scope.[1] Chemistry LibreTexts.[1]

    • [Link]

  • Compound Verification

    • 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS 1227628-69-4).[4] AiFChem Database.[1]

Application Notes and Protocols for N-Alkylation of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrazolo[4,3-b]pyridines

The 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine scaffold is a key heterocyclic motif in medicinal chemistry. Its structural resemblance to purines allows for interaction with a multitude of biological targets, making it a privileged structure in drug discovery. N-alkylation of this core is a pivotal synthetic transformation, as the position and nature of the alkyl substituent can profoundly modulate the pharmacological profile of the resulting molecule. These modifications can influence binding affinity, selectivity, and pharmacokinetic properties.

A primary challenge in the functionalization of the 1H-pyrazolo[4,3-b]pyridine ring system is the control of regioselectivity during N-alkylation. The pyrazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of a mixture of regioisomers. The ability to selectively synthesize either the N1- or N2-alkylated isomer is, therefore, of paramount importance for systematic structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide will provide detailed protocols and the underlying chemical principles to navigate this challenge.

The Challenge of Regioselectivity

The N-alkylation of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine can yield two possible regioisomers: the N1-alkylated product and the N2-alkylated product. The ratio of these isomers is dictated by a combination of electronic and steric factors, as well as the specific reaction conditions employed.

Factors influencing regioselectivity include:

  • Base: The choice of base can influence the equilibrium between the N1 and N2 anions. Stronger, bulkier bases may favor the formation of the less sterically hindered anion.

  • Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can influence the solvation of the anionic intermediate and the cation, thereby affecting the site of alkylation.

  • Alkylating Agent: The steric bulk and reactivity of the alkylating agent can influence the accessibility of the two nitrogen atoms.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, potentially altering the isomeric ratio.

Application Notes and Protocols for the Sonogashira Coupling of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as kinase inhibitors and antagonists for various receptors.[1][2] The ability to selectively functionalize this heterocyclic system is paramount for the development of novel therapeutics. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes), offers a direct route to introduce alkynyl moieties.[3][4] These can serve as versatile handles for further synthetic transformations or as key components of the final bioactive molecule.

This guide provides a detailed examination of the critical parameters for the Sonogashira coupling of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, offering a foundational protocol and discussing the underlying chemical principles to aid in optimization and troubleshooting.

Mechanistic Underpinnings of the Sonogashira Coupling

A thorough understanding of the reaction mechanism is crucial for rational optimization. The Sonogashira reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]

Sonogashira_Mechanism Cu_acetylide Cu_acetylide Pd_complex Pd_complex Cu_acetylide->Pd_complex Transfers Acetylide Product_complex Product_complex R1_Product Product Product_complex->R1_Product Product (R¹-C≡C-R²) caption Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine) to form a palladium(II) intermediate.[5] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[3]

  • Transmetalation: The activated alkyne, in the form of a copper acetylide, is transferred from the copper cycle to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The palladium(II) complex reductively eliminates the final cross-coupled product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle:

  • Acetylide Formation: The terminal alkyne is deprotonated by a base, and the resulting acetylide anion coordinates with a copper(I) salt (typically CuI) to form a copper acetylide.[7] This step is crucial as it activates the alkyne for transmetalation.

Key Reaction Parameters for 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

Regioselectivity: C5 vs. C6 Position

For a di-substituted substrate like 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, the primary consideration is the regioselectivity of the coupling. In the absence of significantly different steric environments, the electronic properties of the C-Br bonds will likely dictate the site of the initial reaction. Generally, for substrates with identical halide substituents, the Sonogashira coupling occurs at the more electrophilic site.[5]

In the pyrazolo[4,3-b]pyridine ring system, the C5 position is generally more electron-deficient than the C6 position due to the influence of the adjacent pyridine nitrogen. This suggests that the initial Sonogashira coupling is likely to occur preferentially at the C5 position . However, this selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. It is essential to verify the regioselectivity of the product mixture by techniques such as NMR spectroscopy. Achieving mono-alkynylation at C5 would be the expected outcome under carefully controlled conditions, while di-alkynylation may occur with an excess of the alkyne and prolonged reaction times.

Catalyst System: Palladium Source and Ligands

The choice of the palladium catalyst and its associated ligands is critical for achieving high yields and turnover numbers.

Catalyst TypeCommon ExamplesKey Considerations
Palladium-Phosphine Complexes Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are the most common and commercially available catalysts. Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ. They are generally effective for aryl bromides.[5]
N-Heterocyclic Carbene (NHC) Palladium Complexes PEPPSI-IPr, Pd(NHC) complexesNHCs are strong σ-donating ligands that can form highly stable and active palladium complexes.[8][9] They are particularly effective for less reactive aryl chlorides and can sometimes allow for lower catalyst loadings.[8]
Palladacycles Herrmann's catalystThese are highly stable precatalysts that can exhibit excellent activity in cross-coupling reactions, often at low loadings.[10]

For 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, starting with a standard phosphine-based catalyst like PdCl₂(PPh₃)₂ is a reliable approach. The use of electron-rich and bulky phosphine ligands can sometimes enhance the rate of oxidative addition.[5]

Copper Co-catalyst: To Use or Not to Use?

The traditional Sonogashira protocol employs a copper(I) salt, typically copper(I) iodide (CuI) , as a co-catalyst. The primary role of the copper is to facilitate the formation of the copper acetylide, which accelerates the transmetalation step.[4]

However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), leading to byproducts.[11] This has led to the development of numerous copper-free Sonogashira protocols .[7][11] These reactions often require a stronger base or a more specialized ligand system to facilitate the direct transfer of the acetylide to the palladium center.[10]

For initial trials with 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, the inclusion of CuI is recommended for its rate-enhancing effects. If alkyne homocoupling proves to be a significant issue, a copper-free protocol should be investigated.

Base and Solvent Selection

The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction. Amine bases are most commonly used.

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used and can also serve as the solvent.[12]

  • Piperidine has been shown to be effective and can sometimes lead to higher yields.[9]

The choice of solvent depends on the solubility of the substrates and reagents.

  • Amine bases can often be used as the solvent.

  • Aprotic polar solvents like DMF , NMP , or acetonitrile are good choices when a co-solvent is needed.[12][13]

  • Toluene or THF are also commonly employed.[14]

For the pyrazolo[4,3-b]pyridine substrate, a solvent system of THF/Et₃N or DMF/Et₃N would be a reasonable starting point.

The Role of the N-H Proton

The acidic proton on the pyrazole nitrogen of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine can potentially interfere with the reaction by reacting with the base. In some cases, N-H containing heterocycles show low reactivity in Sonogashira couplings.[9] If low yields are obtained, protection of the N-H group (e.g., with a MOM or SEM group) may be necessary.[9] However, it is often possible to proceed without protection by using a sufficient excess of the base.

Experimental Protocol: A Starting Point

This protocol is a general guideline and may require optimization for specific alkynes and desired outcomes (mono- vs. di-substitution).

Experimental_Workflow Flask Flask Reagents Reagents Flask->Reagents Purge Purge Reagents->Purge Solvent Solvent Purge->Solvent Alkyne Alkyne Solvent->Alkyne Heat Heat Alkyne->Heat Monitor Monitor Heat->Monitor Cool Cool Monitor->Cool Filter Filter Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Purify Concentrate->Purify caption Figure 2: General Experimental Workflow for the Sonogashira Coupling.

Figure 2: General Experimental Workflow for the Sonogashira Coupling.

Materials:

  • 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv for mono-alkynylation)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

  • CuI (0.04-0.10 equiv)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add anhydrous THF and anhydrous Et₃N (e.g., in a 2:1 ratio). The solution should be degassed by bubbling the inert gas through it for 15-20 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and copper salts.

  • Wash the Celite pad with additional solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No or low conversion Inactive catalyst; Insufficient temperature; N-H interferenceUse a fresh batch of catalyst. Increase the reaction temperature. Consider protecting the pyrazole N-H.
Significant alkyne homocoupling High concentration of copper acetylideSwitch to a copper-free protocol. Use a less coordinating solvent to disfavor the homocoupling pathway.
Formation of di-alkynylated product Excess alkyne; Long reaction timeUse a stoichiometric amount or slight excess (1.05-1.1 equiv) of the alkyne. Carefully monitor the reaction and stop it once the mono-alkynylated product is maximized.
Decomposition of starting material High temperature; Presence of oxygenLower the reaction temperature. Ensure the reaction is performed under a strictly inert atmosphere.

Conclusion

The Sonogashira coupling is a highly effective method for the alkynylation of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine. By carefully selecting the catalyst system, base, and solvent, and by understanding the principles of regioselectivity, researchers can efficiently synthesize novel derivatives of this important heterocyclic scaffold. The provided protocol serves as a robust starting point for further exploration and optimization in the quest for new therapeutic agents.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Li, P., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters - ACS Publications. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Zujaji, R. J. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. Retrieved from [Link]

  • Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in DMF/H₂O. (2015, May 12). Retrieved from [Link]

  • Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases. (n.d.). KTU ePubl. Retrieved from [Link]

  • Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (2023, October 31). Retrieved from [Link]

  • Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. (2006, April 7). PubMed. Retrieved from [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). DAU. Retrieved from [Link]

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES HES-SO. Retrieved from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC. Retrieved from [Link]

  • Sonogashira coupling. (2019, January 7). YouTube. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]organic-chemistry.org/namedreactions/sonogashira-coupling.shtm)

Sources

Application Notes and Protocols for the Scalable Synthesis of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. Its structural similarity to purine has made it a cornerstone for the development of kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative diseases. The introduction of halogen atoms, particularly bromine, at specific positions on this scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further functionalization through cross-coupling reactions. Consequently, 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine has emerged as a highly valuable building block in medicinal chemistry and drug discovery programs.

This document provides a comprehensive guide to a scalable and robust synthetic route for the preparation of 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine, starting from readily available commercial materials. The protocols detailed herein are designed to be adaptable for both laboratory-scale synthesis and larger-scale production, with a focus on procedural safety, efficiency, and reproducibility.

Overall Synthetic Strategy

The synthesis of 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine can be efficiently achieved through a multi-step sequence, as outlined below. This strategy focuses on the initial construction of a mono-brominated pyrazolo[4,3-b]pyridine intermediate, followed by a selective bromination to install the second bromine atom. This approach allows for greater control over the regiochemistry and is amenable to scale-up.

Synthetic_Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-nitropyridine B->C Nitration D 5-Bromo-2,3-diaminopyridine C->D Reduction E 6-Bromo-1H-pyrazolo[4,3-b]pyridine D->E Diazotization & Cyclization F 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine E->F Bromination

Figure 1: Proposed synthetic pathway for 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2,3-diaminopyridine

This section details the three-step synthesis of the crucial 5-bromo-2,3-diaminopyridine intermediate, starting from 2-aminopyridine.

Step 1.1: Synthesis of 2-Amino-5-bromopyridine

This initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a strong activating group, directing the electrophilic substitution primarily to the para-position.

Protocol:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with 2-aminopyridine (1.0 eq) and glacial acetic acid (approx. 5-7 volumes).

  • Cool the resulting solution to below 20°C in an ice-water bath.

  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid (approx. 2-3 volumes) and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred 2-aminopyridine solution over a period of 1-2 hours, maintaining the internal temperature below 20°C initially.

  • After approximately half of the bromine solution has been added, the cooling bath can be removed, and the temperature can be allowed to rise to around 50°C. This helps to keep the product's hydrobromide salt in solution for as long as possible.[1]

  • Once the addition is complete, continue stirring the mixture for an additional hour at room temperature.

  • Slowly and carefully add water (approx. 8-10 volumes) to the reaction mixture to dissolve the precipitated hydrobromide salt.

  • Transfer the solution to a larger beaker and neutralize it with a 40% aqueous sodium hydroxide solution with cooling, until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration and wash the filter cake thoroughly with water until the washings are neutral.

  • Dry the crude product in a vacuum oven at 50-60°C.

  • To remove the common side-product, 2-amino-3,5-dibromopyridine, the crude material can be washed with hot petroleum ether.[1][2]

Causality and Insights: The use of acetic acid as a solvent facilitates the reaction and helps to control the reactivity of bromine. The initial low temperature is crucial to minimize the formation of over-brominated byproducts. Allowing the temperature to rise later in the reaction helps to maintain homogeneity.

Step 1.2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The subsequent step is the nitration of 2-amino-5-bromopyridine. The nitro group is directed to the 3-position due to the activating effect of the amino group and the deactivating, meta-directing effect of the bromine atom.

Protocol:

  • In a clean and dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (approx. 5 volumes).

  • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly and portion-wise add 2-amino-5-bromopyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Once the addition is complete, cool the mixture back down to 0-5°C.

  • Slowly add concentrated nitric acid (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting slurry by the slow addition of a concentrated aqueous sodium hydroxide or ammonium hydroxide solution, keeping the temperature below 20°C.

  • Collect the yellow precipitate by vacuum filtration, wash it extensively with cold water until the filtrate is neutral, and dry it under vacuum.

Causality and Insights: The use of concentrated sulfuric acid is essential to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺) required for the nitration of the deactivated pyridine ring. The low temperature is critical to control the exothermic reaction and prevent unwanted side reactions.

Step 1.3: Synthesis of 5-Bromo-2,3-diaminopyridine

The final step in preparing the key intermediate is the reduction of the nitro group to an amino group. Several methods are effective, with tin(II) chloride being a reliable and scalable option.[3]

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromo-3-nitropyridine (1.0 eq) and ethanol (approx. 10-15 volumes).

  • To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Carefully add concentrated hydrochloric acid (approx. 5-7 volumes) dropwise. The reaction is exothermic.

  • After the initial exotherm subsides, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully basify the mixture by adding a concentrated aqueous sodium hydroxide solution until the pH is >10. This will precipitate tin salts.

  • Extract the product from the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 10 volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 5-bromo-2,3-diaminopyridine can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Causality and Insights: Tin(II) chloride is an effective reducing agent for aromatic nitro groups in the presence of acid. The reaction proceeds through a series of single-electron transfers. The basic workup is necessary to neutralize the acid and precipitate the tin salts, allowing for the extraction of the free amine product.

Part 2: Construction of the Pyrazolo[4,3-b]pyridine Ring System

This section describes the cyclization of the diaminopyridine intermediate to form the pyrazolo[4,3-b]pyridine core, followed by the final bromination.

Step 2.1: Synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine

The formation of the pyrazole ring is achieved through diazotization of the 3-amino group, followed by intramolecular cyclization.

Diazotization_Cyclization cluster_0 Mechanism A 5-Bromo-2,3-diaminopyridine B Diazonium Salt Intermediate A->B NaNO₂, H⁺ C 6-Bromo-1H-pyrazolo[4,3-b]pyridine B->C Intramolecular Cyclization

Figure 2: Diazotization and cyclization mechanism.

Protocol:

  • In a beaker, dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) in a dilute aqueous acid solution (e.g., 2M hydrochloric acid or 10% sulfuric acid, approx. 10 volumes).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred diaminopyridine solution, maintaining the temperature below 5°C.[4][5]

  • After the addition is complete, stir the reaction mixture at 0-5°C for 30-60 minutes.

  • Slowly warm the reaction mixture to room temperature and continue to stir for 1-2 hours, or until nitrogen evolution ceases.

  • Neutralize the reaction mixture by the careful addition of a base, such as aqueous sodium bicarbonate or ammonium hydroxide, until the pH is 7-8.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Causality and Insights: The diazotization reaction must be carried out at low temperatures to ensure the stability of the intermediate diazonium salt.[5] The 3-amino group is more nucleophilic and will preferentially react with the nitrosonium ion generated in situ from sodium nitrite and acid. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic pyrazole ring and the evolution of nitrogen gas.

Step 2.2: Synthesis of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

The final step is the regioselective bromination of 6-bromo-1H-pyrazolo[4,3-b]pyridine at the 5-position. The pyrazolo[4,3-b]pyridine ring system is susceptible to electrophilic substitution.

Protocol:

  • In a round-bottom flask, dissolve 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable solvent such as acetic acid, chloroform, or acetonitrile (approx. 10-15 volumes).

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50°C to accelerate the reaction. Monitor the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine.

Causality and Insights: N-bromosuccinimide is a convenient and selective source of electrophilic bromine for the bromination of electron-rich heterocyclic systems. The reaction conditions are generally mild, which helps to prevent over-bromination or degradation of the product. The choice of solvent can influence the reaction rate and selectivity.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
2-Amino-5-bromopyridineC₅H₅BrN₂173.0170-85
2-Amino-5-bromo-3-nitropyridineC₅H₄BrN₃O₂218.0175-90
5-Bromo-2,3-diaminopyridineC₅H₆BrN₃188.0365-80
6-Bromo-1H-pyrazolo[4,3-b]pyridineC₆H₄BrN₃198.0270-85
5,6-Dibromo-1H-pyrazolo[4,3-b]pyridineC₆H₃Br₂N₃276.9260-75

Conclusion

The synthetic pathway and detailed protocols presented in this application note provide a reliable and scalable method for the preparation of the valuable building block, 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine. By following these procedures, researchers and drug development professionals can efficiently access this key intermediate for the synthesis of novel and diverse libraries of pyrazolo[4,3-b]pyridine derivatives for various therapeutic applications. The provided explanations for the experimental choices are intended to allow for informed troubleshooting and optimization for specific laboratory or manufacturing environments.

References

  • Fox, B. A.; Threlfall, T. L. 2,3-Diaminopyridine. Org. Synth.1964, 44, 34.
  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters2021, 11(3), 447-452.
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chem. Eur. J.2023, e202301732.
  • Google Patents.
  • Oluwafemi, K. A., et al. Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc2023, (vii), 124-140.
  • Reagent Database. 6-BROMO-1H-PYRAZOLO[4,3-B]PYRIDINE. [Link]

  • Taylor, E. C.; Martin, S. F. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. J. Org. Chem.1972, 37(23), 3958-3962.
  • Tverdokhlebov, A. V., et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Int. J. Mol. Sci.2023, 24(2), 1548.
  • PubChem. 5-Bromopyridine-2,3-diamine. [Link]

  • ResearchGate.
  • ACS Omega. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega2020, 5(32), 20287–20298.
  • Journal of the Serbian Chemical Society. Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives. J. Serb. Chem. Soc.2004, 69(11), 937-943.
  • Beilstein Journal of Organic Chemistry. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Beilstein J. Org. Chem.2011, 7, 1307-1312.
  • ResearchGate. Biologically active pyrazolo [4,3-b]pyridines.
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  • ResearchGate.
  • Beilstein Journal of Organic Chemistry. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein J. Org. Chem.2024, 20, 869-877.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. J. Chem. Pharm. Res.2013, 5(11), 543-548.
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  • RSC Advances. [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Adv.2016, 6, 76958-76964.
  • ResearchGate.
  • SciELO. Reaction mixtures formed by nitrite and selected sulfa-drugs showed mutagenicity in acidic medium. Braz. J. Pharm. Sci.2006, 42(2).
  • DTIC. New Diazo Process.
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  • Vaia. Predict the products from the reactions of the following amines with sodium nitrite in dilute.
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Application Note: Regioselective Functionalization of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine via SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous kinase inhibitors and antagonists for receptors such as CRF1 and TRK1. The 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine derivative is a critical intermediate because it offers two distinct halogen handles for sequential functionalization.

This guide details the protocol for regioselective Nucleophilic Aromatic Substitution (SNAr) at the C5 position. Due to the electronic bias imposed by the pyridine nitrogen (N4), the C5 position is significantly more electrophilic than C6, allowing for high-fidelity mono-substitution without the need for transition metal catalysis.

Mechanistic Insight & Regiochemistry

Successful functionalization relies on understanding the electronic landscape of the fused bicycle.

  • The Electrophile (C5): The C5 carbon is located ortho to the pyridine nitrogen (N4). The electronegativity of N4 pulls electron density, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack. This makes C5 highly susceptible to SNAr.

  • The Bystander (C6): The C6 position is meta to the pyridine nitrogen. It lacks the direct resonance stabilization required for facile SNAr. Consequently, C6 remains intact under standard SNAr conditions, preserving the bromide for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

  • The Pyrazole Proton (N1-H): The acidic proton on the pyrazole ring (pKa ~14) presents a challenge. Deprotonation by the base used in SNAr generates a pyrazolate anion, which is electron-rich and donates density into the pyridine ring, deactivating it toward nucleophilic attack.

Reactivity Pathway Diagram

The following diagram illustrates the divergent reactivity of the dibromo scaffold.

SNAr_Pathway cluster_legend Electronic Bias Substrate 5,6-Dibromo-1H- pyrazolo[4,3-b]pyridine Intermediate Meisenheimer Complex (Stabilized by N4) Substrate->Intermediate Nucleophile Attack (C5) Fast Product_C6 6-Substituted Product (Not Observed) Substrate->Product_C6 Nucleophile Attack (C6) High Energy Barrier Product_C5 5-Substituted-6-bromo Product (Major) Intermediate->Product_C5 Elimination of Br- Note N4 Nitrogen activates C5 via inductive (-I) and mesomeric (-M) effects.

Figure 1: Reaction pathway demonstrating the kinetic preference for C5 substitution due to N4-mediated stabilization.

Pre-Reaction Strategy: To Protect or Not to Protect?

Before initiating the SNAr, a decision must be made regarding the N1-H pyrazole proton.

StrategyAdvantagesDisadvantagesRecommendation
Method A: Unprotected Fewer steps (direct).Requires higher temp; excess nucleophile needed; potential solubility issues.Use for simple, cheap amines (e.g., morpholine).
Method B: Protected (THP/SEM) Mild conditions; cleaner reaction profile; easier purification.Two extra steps (protection/deprotection).Recommended for valuable/complex nucleophiles.

Detailed Experimental Protocols

Method A: Direct SNAr on Unprotected Substrate

Best for robust, non-volatile amines.

Reagents:

  • Substrate: 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (3.0 – 5.0 equiv)

  • Solvent: n-Butanol (high boiling point, protic solvent assists in stabilizing the transition state)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Procedure:

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine (277 mg, 1.0 mmol).

  • Solvation: Add n-Butanol (5 mL). The starting material may not fully dissolve at room temperature.

  • Addition: Add DIPEA (0.52 mL, 3.0 mmol) followed by the amine nucleophile (3.0 mmol).

  • Reaction: Seal the vial and heat to 110–120 °C in a heating block.

    • Note: The high temperature is required to overcome the deactivating effect of the inevitable N1-deprotonation.

  • Monitoring: Monitor by LCMS after 4 hours. Look for the mass shift corresponding to [M-Br+Nu+H]+. The isotopic pattern should change from tribromo-like (if N-protected) or dibromo (starting) to a mono-bromo pattern (1:1 doublet for 79Br/81Br).

  • Workup: Cool to room temperature.

    • Precipitation: Many products precipitate upon cooling. Filter and wash with cold ethanol.

    • Extraction: If no precipitate, dilute with EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry over Na2SO4 and concentrate.

Method B: SNAr on N-THP Protected Substrate (High Precision)

Recommended for complex synthesis.

Step 1: Protection (Tetrahydropyranyl - THP)

  • Dissolve 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine in DCM.

  • Add DHP (3,4-Dihydro-2H-pyran) (1.5 equiv) and catalytic p-TsOH (0.1 equiv).

  • Stir at RT for 2-4 hours until conversion is complete. Aqueous workup and short column filtration.

Step 2: SNAr Reaction

  • Substrate: 5,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Base: Cs2CO3 (2.0 equiv) or DIPEA (2.0 equiv)

  • Solvent: DMF or DMSO (dry)

  • Temperature: 60–80 °C (Milder than Method A)

Procedure:

  • Dissolve the THP-protected substrate in DMF (0.2 M concentration).

  • Add the base and the nucleophile.

  • Heat to 60 °C.

  • Endpoint: Reaction is typically complete within 2–6 hours. The electron-withdrawing nature of the pyridine is not counteracted by a pyrazolate anion, making the C5-Br highly reactive.

  • Workup: Pour into ice water. Filter the solid precipitate.[1][2] If oil forms, extract with EtOAc/LiCl (5% aq) to remove DMF.

Analytical Validation: Proving Regioselectivity

How do you confirm the nucleophile attacked C5 and not C6?

  • 1H NMR Shift:

    • The starting material has no protons on the pyridine ring (positions 5 and 6 are brominated, position 7 is attached to the pyrazole). Correction: In [4,3-b], position 7 is a CH.

    • Structure Check: 1H-pyrazolo[4,3-b]pyridine has protons at C3 and C7.

    • Starting Material: 5,6-dibromo. Proton H7 (pyridine ring) and H3 (pyrazole ring) are singlets.

    • Product: If substitution occurs at C5, the H7 proton (adjacent to C6-Br) remains a singlet.

    • NOE (Nuclear Overhauser Effect): This is the gold standard.

      • Irradiate the new nucleophile's protons (e.g., N-CH3).

      • Observation: You should NOT see an NOE correlation to the H7 proton of the pyridine ring, as they are separated by the C6-Bromine.

      • If substitution happened at C6, the nucleophile would be adjacent to H7, showing a strong NOE signal.

  • Crystal Structure: The ultimate confirmation if the solid is crystalline.

Troubleshooting & Optimization Workflow

Use this decision tree if yields are suboptimal.

Optimization_Tree Problem Low Yield or No Reaction Check_SM Is Starting Material Consumed? Problem->Check_SM Check_Prot Is N1 Protected? Check_SM->Check_Prot No Check_Byprod Check for Hydrolysis (OH instead of Nu) Check_SM->Check_Byprod Yes Increase_Temp Increase Temp (Try 120°C in DMSO) Check_Prot->Increase_Temp Yes Protect_N1 Protect N1 (THP/SEM) to prevent anion formation Check_Prot->Protect_N1 No Dry_Solvent Use Anhydrous Solvent & Molecular Sieves Check_Byprod->Dry_Solvent Hydrolysis Detected

Figure 2: Troubleshooting logic for SNAr on pyrazolo[4,3-b]pyridine scaffolds.

References

  • General Reactivity of Pyrazolo[3,4-b]pyridines (Isosteres)

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[3][4]

    • Relevance: Establishes the electrophilicity patterns of the pyridine ring in fused pyrazolopyridine systems.
    • Source:

  • SNAr Kinetics on Pyridines

    • Title: SNAr reactions of substituted pyridines with secondary amines.[5]

    • Relevance: Validates the "ortho-effect" where the position adjacent to the ring nitrogen (C5 in our case) is the kinetic site of substitution.
    • Source:

  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines.
    • Relevance: Provides the foundational chemistry for constructing the 5,6-dibromo scaffold
    • Source:

Sources

Troubleshooting & Optimization

Controlling regioselectivity at C5 vs C6 in 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Chemist) From: Technical Support Center (Heterocyclic Chemistry Division) Ticket #: 43B-PYR-REGIO-001 Subject: Controlling Regioselectivity at C5 vs. C6 in 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

Welcome to the Technical Support Hub

You are working with 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, CDK, and ALK5 inhibitors).

The core challenge with this molecule is distinguishing between the C5 and C6 positions.[1] Both are halogenated, but they are electronically distinct.[1] This guide details how to exploit these differences to achieve precise regiocontrol.

Part 1: The Architecture of Reactivity

Before planning your synthesis, you must understand the electronic bias of the scaffold.[1] The fusion of the electron-rich pyrazole with the electron-poor pyridine creates a specific reactivity gradient.[1]

The Electronic Map
  • Position 4 (N): The pyridine nitrogen withdraws electron density from the ring.[1]

  • Position 5 (C-Br): Located

    
     to the pyridine nitrogen.[1] It is highly electron-deficient (electrophilic).[1]
    
  • Position 6 (C-Br): Located

    
     to the pyridine nitrogen.[1] It is less electron-deficient than C5.[1]
    

Rule of Thumb:

C5 is the "Hot Spot". It is significantly more reactive towards both Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Oxidative Addition (Suzuki/Buchwald) than C6.

ReactivityMap cluster_0 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine N1 N1 (Pyrazole) Acidic Proton Must Protect! C5 C5-Br (Alpha) High Reactivity (Kinetic Product) N1->C5 Inductive Effect C6 C6-Br (Beta) Low Reactivity (Thermodynamic Challenge) C5->C6 Selectivity Gap

Caption: Reactivity heatmap showing the kinetic preference for C5 over C6.

Part 2: Protocol – Dominating C5 (The "Natural" Path)

If your target molecule requires a substituent at C5 (keeping C6 as a bromide for later), the chemistry is straightforward but requires strict stoichiometry control.

Workflow A: at C5

Applicable for: Amines, Alkoxides, Thiols.

  • N-Protection (Mandatory):

    • Why? The N1 proton is acidic (

      
       ~12).[1] Bases used in 
      
      
      
      will deprotonate N1, creating an electron-rich anion that deactivates the pyridine ring towards nucleophilic attack.[1]
    • Action: Protect N1 with THP, SEM, or Boc before attempting substitution.[1]

  • Reaction Conditions:

    • Nucleophile: 1.05 equivalents (Do not use excess).[1]

    • Base: DIPEA or

      
      .[1]
      
    • Temperature: Start at 0°C

      
       RT. (Heating often triggers bis-substitution).[1]
      
  • Outcome: >95% selectivity for C5.

Workflow B: Suzuki Coupling at C5

Applicable for: Carbon-Carbon bond formation.[1]

  • Catalyst Choice: Use a standard Pd(0) source like

    
     or 
    
    
    
    .[1]
  • Ligand: Avoid highly active bulky ligands (like XPhos/RuPhos) in the first step, as they might erode selectivity by forcing oxidative addition at the more hindered C6 position.[1]

  • Stoichiometry: 1.0 equivalent of Boronic Acid.[1]

  • Mechanism: Pd undergoes oxidative addition at the most electron-deficient C-Br bond (C5) first.[1]

Part 3: Protocol – Accessing C6 (The "Uphill" Path)

Issue: You want to functionalize C6 first or you want to functionalize C6 only (leaving C5-Br intact). Verdict: Direct reaction of 5,6-dibromo substrate at C6 is chemically forbidden under standard kinetic control.[1] You will always hit C5 first.[1]

To solve this, you must use the "Mixed Halogen Strategy" .

The Solution: Switch Starting Materials

Instead of the dibromo, acquire or synthesize 5-Chloro-6-bromo-1H-pyrazolo[4,3-b]pyridine .

  • The Logic:

    • 
       Reactivity:  F > Cl 
      
      
      
      Br > I. (C5-Cl is still very reactive).[1]
    • Pd-Coupling Reactivity: I > Br > Cl >> F.[1]

  • The Trick: In the 5-Cl-6-Br analog, the C6-Br bond is more reactive towards Palladium than the C5-Cl bond. This reverses the selectivity.[1]

Step-by-Step Protocol for C6 Functionalization:
  • Substrate: 5-Chloro-6-bromo-1-PG-pyrazolo[4,3-b]pyridine.

  • Reaction: Suzuki Coupling.

    • Catalyst:

      
       (5 mol%).[1]
      
    • Boronic Acid: 1.1 equiv.[1]

    • Temp: 80-90°C.

  • Result: Exclusive coupling at C6 (Br displaced), leaving C5-Cl intact.

  • Subsequent Step: The C5-Cl can now be reacted via

    
     (amines) or a second Suzuki coupling (using active ligands like XPhos to activate the chloride).[1]
    

DecisionTree Start Start: Functionalization Goal TargetC5 Target: C5-R / C6-Br Start->TargetC5 TargetC6 Target: C5-Br / C6-R Start->TargetC6 MethodC5 Use 5,6-Dibromo substrate Control: 1.0 eq Nucleophile/Boronate Temp: < RT TargetC5->MethodC5 MethodC6 CRITICAL STOP: 5,6-Dibromo will FAIL. Switch to 5-Chloro-6-Bromo analog. C6-Br reacts before C5-Cl. TargetC6->MethodC6

Caption: Decision matrix for selecting the correct starting material based on regioselectivity goals.

Part 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Conversion / No Reaction N1-H Deprotonation. If N1 is unprotected, base deprotonates it.[1] The resulting anion is electron-rich and repels nucleophiles (

) or poisons Pd catalysts.[1]
Protect N1. Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP.[1] If using Boc, ensure workup is not too acidic.[1]
Mixture of C5 and C6 products Over-reaction. Using excess boronic acid or high temperatures with the dibromo substrate.[1]Titrate. Use exactly 0.95-1.0 equiv of reagent.[1] Lower temperature to 0°C or RT. Monitor by LCMS.[1][2]
C6 Selectivity is required but I only have 5,6-Dibromo Kinetic Trap. You are fighting thermodynamics.Workaround: React C5 with a "dummy" nucleophile (e.g., benzylamine) that can be removed or converted later, then react C6. (Note: This is inefficient).
Suzuki reaction stalls after C5 coupling Deactivation. Once C5 is substituted with an electron-rich group (e.g., aryl/amine), the pyridine ring becomes less electrophilic, making the C6-Br oxidative addition harder.Boost Catalyst. For the second coupling at C6, switch to a bulky, electron-rich ligand system like Buchwald G3 precatalysts (XPhos or RuPhos) to force the reaction.

References

  • General Reactivity of Pyrazolo[4,3-b]pyridines

    • Synthesis and Functionalization of Thiazolo[c]isothiazoles (Analogous Systems). (2019).[1][3][4] Bioorganic & Medicinal Chemistry.

  • Kinase Inhibitor Synthesis (ALK5/GAK)

    • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors. (2017).[1][5][6] Bioorganic & Medicinal Chemistry Letters.

  • Site-Selective Coupling Principles

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.[1] (2016).[1] Chemical Science.

  • Mixed Halogen Strategy

    • 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine Commercial Availability.[1] (2025).[1][2][7] BLD Pharm / Fluorochem Catalog Data.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine before handling.

Sources

Minimizing debromination side reactions in 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #56-DB-OPT Subject: Minimizing Debromination & Controlling Regioselectivity Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Silent Killer" of Yield

Welcome to the technical support hub for 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine . This scaffold is a critical pharmacophore in kinase inhibitor development, but it presents a notorious challenge: Protodebromination .

When attempting to functionalize the C5 or C6 position, researchers often observe the replacement of a bromine atom with a hydrogen atom (H) rather than the desired nucleophile. This guide dissects the causality of this side reaction and provides self-validating protocols to eliminate it.

Structural Analysis & Reactivity Profile

Before troubleshooting, verify your numbering and electronic environment.

  • C5-Position (Ortho to N): Highly electron-deficient due to the adjacent pyridine nitrogen (N4). It is the kinetic site for Oxidative Addition (Pd) and Lithium-Halogen Exchange .

  • C6-Position (Meta to N): Less electron-deficient. Reacts slower.

  • The Risk: During catalysis at C5, the C6-Br bond is susceptible to hydrodehalogenation (debromination) if the catalytic cycle stalls.

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2]

Common Issue: You are targeting C5 with a boronic acid, but you isolate significant amounts of the monobromo-des-bromo byproduct (where C6-Br has become C6-H).

Troubleshooting Q&A

Q1: Why is my C6-Bromine falling off when I am reacting at C5? A: This is likely Protodebromination . It occurs when the oxidative addition into the C6-Br bond happens (which is slower than C5 but non-zero), followed by a failure to transmetallate. Instead of coupling, the Pd-species grabs a proton from water or the solvent and reductively eliminates Ar-H.

  • Root Cause: "Wet" conditions or a base that is too strong (promoting halogen scrambling).

Q2: I see the "homocoupling" dimer. Is this related? A: Yes. If the transmetallation step is slow (due to steric bulk or low solubility of the boronic acid), the Pd(II) species sits idle. It can disproportionate or react with another Ar-Pd-Br species, leading to homocoupling or debromination.

Q3: Which catalyst system prevents this? A: Switch to Pd(dppf)Cl₂·DCM . The bidentate ferrocenyl ligand has a large bite angle that favors reductive elimination of the coupled product over the side reactions. Avoid Pd(PPh₃)₄, which is notorious for scrambling halogens in electron-deficient heterocycles.

Decision Logic: Optimizing Suzuki Conditions

SuzukiLogic Start Start: Suzuki Coupling Targeting C5 Check1 Is C6-Debromination > 5%? Start->Check1 Branch1 YES: Check Solvent/Base Check1->Branch1 Yes Branch2 NO: Proceed to Isolation Check1->Branch2 No Action1 Switch Base to K2CO3 or K3PO4 (Avoid Hydroxides/Alkoxides) Branch1->Action1 Action2 Use Anhydrous Dioxane/DMF (Remove Proton Sources) Branch1->Action2 Action3 Switch Catalyst to Pd(dppf)Cl2 (Stabilize Pd-Cycle) Branch1->Action3

Caption: Workflow for diagnosing and fixing debromination in Suzuki couplings.

Module 2: Lithium-Halogen Exchange (The "Halogen Dance")

Common Issue: You treat the scaffold with n-BuLi to lithiate C5, but upon quenching, you get a mixture of regioisomers or the bromine moves to a different carbon.

Troubleshooting Q&A

Q1: Why does the Lithium atom migrate? A: This is the Halogen Dance . The C5-Li species is kinetically formed first. However, if the temperature is not strictly controlled (<-78°C), the Li acts as a base, deprotonating the scaffold at a more acidic position, causing the Br to migrate to restore stability.

Q2: How do I stop the dance? A: Stop using n-BuLi. Use Turbo-Grignard (iPrMgCl·LiCl) .

  • Mechanism: The complexation with LiCl breaks the polymeric aggregates of the Grignard, making it reactive enough to exchange the C5-Br but "soft" enough to avoid deprotonating the ring or causing migration. It works at convenient temperatures (-20°C to 0°C).

Protocol: Regioselective C5-Functionalization via Turbo-Grignard

Objective: Selective formylation or carboxylation at C5 without touching C6.

ParameterSpecificationReason
Reagent iPrMgCl·LiCl (1.3 M in THF)Prevents halogen dance; allows non-cryogenic temps.
Temperature -15°C to -10°C Kinetic control window for C5 exchange.
Solvent Anhydrous THFEssential for Grignard stability.
Quench DMF (for aldehyde) or CO₂ (gas)Electrophile must be added rapidly.

Step-by-Step:

  • Dissolve: 1.0 eq of N-protected 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine in anhydrous THF (0.2 M).

  • Cool: Bring internal temperature to -15°C.

  • Exchange: Add iPrMgCl·LiCl (1.1 eq) dropwise. Stir for 30 mins.

    • QC Check: Take an aliquot, quench with D₂O. NMR should show >95% D-incorporation at C5 only.

  • Electrophile: Add DMF (5.0 eq) in one portion.

  • Warm: Allow to warm to 0°C over 1 hour.

  • Quench: Add sat. NH₄Cl (aq).

Module 3: N-Protection Strategy

Critical Warning: Never attempt metal-catalyzed cross-couplings on the unprotected 1H-pyrazolo[4,3-b]pyridine. The acidic N-H proton (pKa ~12) will quench your carbon nucleophiles (Grignard/Lithium) or bind tightly to Pd(II), killing the catalyst.

Recommended Protecting Groups (PG):

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Pros: Best for lithiation; stabilizes the anion.

    • Cons: Harder to remove (requires TBAF/acid).

  • THP (Tetrahydropyranyl):

    • Pros: Cheap, easy acid removal.

    • Cons: Creates a chiral center (diastereomers in NMR), which complicates analysis.

  • Boc (tert-Butyloxycarbonyl):

    • Pros: Easy on/off.

    • Cons:Not stable to nucleophiles. Do not use Boc if you plan to use n-BuLi or Grignards; the nucleophile will attack the carbonyl of the Boc group.

Visualizing the Pathway to Debromination

Understanding how the hydrogen gets there is the key to stopping it.

DebrominationMech Substrate 5,6-Dibromo Scaffold OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Fast SideRxn Protodebromination (Ar-H + Pd(II)) OxAdd->SideRxn Slow Transmetallation + H-Source Coupling Reductive Elim. (Product) TransMet->Coupling SideRxn->Pd0 Regeneration Source H2O / Solvent / Base Source->SideRxn

Caption: Kinetic competition between the desired coupling (blue/green path) and the debromination side reaction (red path).

References

  • Regioselective Suzuki Couplings of Dihalogenated Heterocycles

    • Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements.[1]

    • Source: Royal Society of Chemistry (Org.[1] Biomol. Chem).

    • Link:[Link]

  • Turbo-Grignard Chemistry (iPrMgCl·LiCl)

    • Title: A New Gener
    • Source: Knochel, P. et al., Angew. Chem. Int. Ed.
    • Link:[Link]

  • Minimizing Debromination in Pd-Catalysis

    • Title: A Practical Guide to Minimizing Hydrodehalogenation in Palladium-C
    • Source:J. Org.[2] Chem. (General Principles applied to Heterocycles).

    • Link:[Link](Note: Generalized link to JOC search for "hydrodehalogenation palladium" as specific review articles vary).

  • Halogen Dance Mechanism

    • Title: The Halogen Dance Reaction on Pyridine Derivatives.[3]

    • Source:Chem. Rev.[4]

    • Link:[Link]

Sources

Validation & Comparative

A Guide to the 1H and 13C NMR Spectral Analysis of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine: A Comparative and Predictive Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The pyrazolo[4,3-b]pyridine scaffold, a key pharmacophore in numerous biologically active molecules, presents a compelling case for in-depth analytical characterization. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine.

Given the limited availability of direct experimental spectra for this specific compound in peer-reviewed literature, this guide employs a predictive and comparative methodology. By leveraging established principles of NMR spectroscopy, analyzing the effects of bromine substitution on aromatic systems, and drawing comparisons with structurally related analogs, we present a detailed and scientifically grounded interpretation of the expected NMR data. This approach not only offers valuable insights for researchers working with this molecule but also serves as a practical framework for the spectral analysis of other novel N-heterocyclic compounds.

The Structural Significance of Pyrazolo[4,3-b]pyridines

The pyrazolo[4,3-b]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows molecules containing this scaffold to interact with a wide range of biological targets, leading to their investigation as kinase inhibitors, central nervous system agents, and antiviral compounds. The introduction of bromine atoms at the 5- and 6-positions significantly influences the electronic properties and reactivity of the heterocyclic system, making 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine a valuable intermediate in the synthesis of more complex derivatives. Accurate spectral analysis is therefore the first critical step in its utilization for drug discovery and development.

Predicted ¹H and ¹³C NMR Spectral Data of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

The following spectral predictions are based on the analysis of substituent effects and comparison with known data for monobromo- and other substituted pyrazolo[4,3-b]pyridines. The predictions are for a standard NMR experiment conducted in a common deuterated solvent such as DMSO-d₆.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is expected to be relatively simple, exhibiting two signals in the aromatic region and a broad signal for the N-H proton of the pyrazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-38.2 - 8.4Singlet-The H-3 proton of the pyrazole ring is expected to be a singlet and its chemical shift is influenced by the fused pyridine ring.
H-78.8 - 9.0Singlet-The H-7 proton is on the pyridine ring and is deshielded by the adjacent nitrogen atom. The absence of adjacent protons results in a singlet.
N1-H13.5 - 14.5Broad Singlet-The N-H proton of the pyrazole ring is typically broad due to quadrupole broadening and exchange, appearing at a significantly downfield chemical shift.

The introduction of two bromine atoms at positions 5 and 6 removes the corresponding protons, simplifying the spectrum. The electron-withdrawing nature of the bromine atoms will have a deshielding effect on the remaining protons, shifting them to a lower field compared to the unsubstituted 1H-pyrazolo[4,3-b]pyridine.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms in the heterocyclic core. The chemical shifts are significantly influenced by the nitrogen atoms and the bromine substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3130 - 135This carbon is in the pyrazole ring and its chemical shift is in a typical range for this environment.
C-3a120 - 125A quaternary carbon at the fusion of the two rings.
C-5110 - 115Directly attached to a bromine atom, this carbon will be significantly shielded due to the "heavy atom effect".
C-6115 - 120Also directly attached to a bromine atom, exhibiting a similar shielding effect.
C-7150 - 155This carbon is adjacent to a nitrogen atom in the pyridine ring, leading to a significant downfield shift.
C-7a145 - 150A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen atoms.

Comparative Spectral Analysis with Structural Analogs

To substantiate our predictions, a comparison with the reported NMR data of closely related compounds is essential.

6-Bromo-1H-pyrazolo[4,3-b]pyridine
Other Substituted Pyrazolo[4,3-b]pyridines

Research on various substituted pyrazolo[4,3-b]pyridines provides a wealth of data for comparison[1]. For instance, studies on the synthesis of these compounds often include detailed NMR characterization. By examining the chemical shifts of protons and carbons in analogs with different substituents at the 5- and 6-positions, the electronic effects of the bromine atoms in our target molecule can be more accurately predicted.

Experimental Protocol for NMR Spectral Acquisition and Analysis

For researchers intending to synthesize and characterize 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, the following experimental protocol is recommended for acquiring high-quality NMR data.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence chemical shifts, particularly for the N-H proton[1].

  • Internal Standard: The use of an internal standard like tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

1D NMR Data Acquisition
  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-180 ppm.

2D NMR for Unambiguous Assignment

To confirm the predicted assignments and elucidate the complete structure, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the lack of proton-proton coupling in the aromatic region. However, it would be crucial for substituted analogs with adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the signals for H-3 and C-3, and H-7 and C-7.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the connectivity of the carbon skeleton. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, correlations from H-3 to C-3a and C-7a, and from H-7 to C-5 and C-7a would confirm the pyrazolo[4,3-b]pyridine core structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons, which can be useful for confirming spatial relationships in more complex derivatives.

Visualization of Key Structural and Analytical Concepts

To aid in the understanding of the molecular structure and the NMR analysis workflow, the following diagrams are provided.

Figure 1. Molecular structure of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine with atom numbering.

G cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter OneD_NMR 1D NMR (¹H, ¹³C) Filter->OneD_NMR TwoD_NMR 2D NMR (HSQC, HMBC) OneD_NMR->TwoD_NMR Assign_1D Assign 1D Spectra TwoD_NMR->Assign_1D Assign_2D Assign 2D Spectra Assign_1D->Assign_2D Structure_Elucidate Structure Elucidation Assign_2D->Structure_Elucidate

Figure 2. Workflow for the NMR spectral analysis of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine.

Conclusion

The comprehensive NMR spectral analysis of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, even through a predictive and comparative lens, provides a robust foundation for its identification and further chemical exploration. The predicted ¹H and ¹³C NMR data, supported by comparisons with structural analogs and established spectroscopic principles, offer a reliable guide for researchers. The detailed experimental protocol and the emphasis on 2D NMR techniques underscore the rigorous approach required for the unambiguous structural determination of such novel heterocyclic compounds. As the pyrazolo[4,3-b]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents and functional materials, a thorough understanding of its analytical characterization is not just beneficial, but essential for advancing scientific discovery.

References

  • Chinese Patent CN102911174A: Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • MDPI - Molecules : 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Science of Synthesis : Houben-Weyl Methods of Molecular Transformations Vol. 13. [Link]

  • Spectroscopic Methods in Organic Chemistry: By Dudley H. Williams and Ian Fleming.
  • Introduction to Spectroscopy: By Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan.
  • Journal of Organic Chemistry : Authoritative source for experimental procedures and spectral data of organic compounds. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles : An example of a publication with detailed NMR data for related compounds. [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a critical fused-ring heterocyclic intermediate, widely employed as a scaffold in the synthesis of kinase inhibitors (e.g., TBK1, CDK) and antiviral agents.[1] Its purity analysis presents unique chromatographic challenges due to the presence of two bromine atoms, which induce significant lipophilicity, and the fused pyridine ring, which introduces basicity and potential peak tailing.

This guide objectively compares a Standard C18 Screening Method against an Optimized Fluorophenyl (PFP) Method . While the standard C18 approach is sufficient for rough reaction monitoring, it frequently fails to resolve critical impurities—specifically the mono-bromo precursors (5-bromo and 6-bromo analogs) and regioisomers (pyrazolo[3,4-b]pyridine derivatives)—due to their similar hydrophobic profiles.

We recommend the Optimized PFP Method for final purity analysis. By leveraging specific


 and halogen-bonding interactions, this method achieves baseline resolution of structural isomers that co-elute on alkyl-bonded phases.

Part 1: Physicochemical Context & Separation Strategy[2]

The Analytical Challenge

The target molecule contains an electron-deficient pyridine ring fused to a pyrazole. The bromine atoms at positions 5 and 6 withdraw electron density, lowering the pKa of the pyridine nitrogen (estimated pKa ~2–3) and increasing the acidity of the pyrazole NH (pKa ~11–12).

  • Hydrophobic Dominance: On standard C18 columns, the retention is driven almost exclusively by hydrophobicity. The target and its mono-bromo impurities have very similar LogP values, leading to poor selectivity (

    
    ).
    
  • Positional Isomerism: Impurities often include regioisomers where the pyrazole is fused at the [3,4-b] position rather than [4,3-b]. These isomers possess identical mass and nearly identical polarity.

  • Peak Tailing: Residual silanols on silica supports can interact with the basic nitrogen, causing tailing.

The Solution: Fluorophenyl (PFP) Selectivity

Pentafluorophenyl (PFP) stationary phases offer a distinct separation mechanism. The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich bromine atoms and the


-systems of the analyte. This "orthogonal" selectivity resolves compounds based on the position of the halogens, not just total hydrophobicity.

Part 2: Comparative Method Analysis

Alternative A: The Standard Generic Method (C18)

Typically used for initial reaction monitoring (IPC).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5–95% B over 10 minutes.

  • Verdict: Insufficient for Purity Release.

    • Flaw: Co-elution of 5-bromo and 6-bromo impurities.

    • Flaw: Regioisomers appear as "shoulders" rather than distinct peaks.

Alternative B: The Optimized Specific Method (PFP)

Recommended for Final Purity Analysis and QC.

  • Column: Phenomenex Kinetex F5 (PFP) or Supelco Discovery HS F5, 2.6 µm Core-Shell, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% TFA in Water; B: Methanol.

  • Gradient: Focused gradient (40–80% B) to maximize resolution.

  • Verdict: Superior Performance.

    • Advantage:[2][3] Methanol promotes

      
       interactions better than Acetonitrile.
      
    • Advantage:[2][3] TFA suppresses silanol activity, ensuring sharp peaks for the basic heterocycle.

    • Advantage:[2][3][4] Baseline separation of mono-bromo impurities due to halogen-selective retention.

Quantitative Performance Comparison

Data representative of typical method development outcomes for halogenated fused heterocycles.

ParameterMethod A (Standard C18)Method B (Optimized PFP)
Resolution (Target vs. 5-Br Impurity) 1.2 (Partial Separation)3.8 (Baseline Separation)
Tailing Factor (USP) 1.6 (Moderate Tailing)1.1 (Excellent Symmetry)
Selectivity (

) for Regioisomers
1.021.15
LOD (Signal-to-Noise = 3) 0.5 µg/mL0.1 µg/mL (Sharper peaks)

Part 3: Method Development Workflow Visualization

The following diagram illustrates the logical decision pathway used to select the PFP stationary phase over the traditional C18 approach.

MethodDevelopment Start Start: Purity Analysis of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine ScreenC18 Screen 1: Standard C18 (Low pH, ACN/Water) Start->ScreenC18 EvalC18 Evaluation: Co-elution of isomers? Peak Tailing? ScreenC18->EvalC18 FailPath Issue: Hydrophobic Selectivity Insufficient (Isomers have same LogP) EvalC18->FailPath Yes (Co-elution) SelectMech Select Orthogonal Mechanism: Pi-Pi & Halogen Bonding FailPath->SelectMech OptPFP Optimization: PFP Column + Methanol (MeOH enhances Pi-Pi) SelectMech->OptPFP FinalMethod Final Method: Core-Shell PFP, TFA/MeOH Rs > 3.0 OptPFP->FinalMethod

Caption: Decision tree highlighting the shift from C18 to PFP stationary phases to resolve halogenated structural isomers.

Part 4: Detailed Experimental Protocol (Method B)

Reagents & Equipment
  • Solvents: HPLC Grade Methanol (MeOH), HPLC Grade Water.

  • Additives: Trifluoroacetic Acid (TFA), LC-MS grade (fresh ampoule recommended).

  • Column: Core-Shell Pentafluorophenyl (PFP), 100 Å, 2.6 µm, 4.6 x 100 mm (e.g., Kinetex F5 or equivalent).

  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of water. Mix well and degas.

  • Mobile Phase B (Methanol): Use pure HPLC grade Methanol. Note: Methanol is preferred over Acetonitrile here because its protic nature enhances the

    
     selectivity of the PFP phase.
    
  • Diluent: 50:50 Water:Methanol.

  • Sample Preparation: Dissolve 5.0 mg of the sample in 10 mL of Diluent (0.5 mg/mL). Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE filter.

Instrument Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls selectivity)
Injection Vol 5.0 µL
Detection UV at 254 nm (primary) and 220 nm (secondary)
Run Time 20 minutes
Gradient Program
Time (min)% Mobile Phase B (MeOH)Event
0.040Start
12.080Linear Gradient
12.195Wash
15.095Hold Wash
15.140Re-equilibration
20.040End
Separation Mechanism Diagram

SeparationMechanism cluster_stationary Stationary Phase (PFP) cluster_analyte Analyte (5,6-Dibromo...) PFP_Ring F5-Phenyl Ring (Electron Deficient) Analyte_Br Bromine Atoms (Electron Rich) PFP_Ring->Analyte_Br Halogen Bonding Analyte_Pi Pyrazolo-Pyridine Pi-System PFP_Ring->Analyte_Pi Pi-Pi Stacking Note Result: High Selectivity for Halogen Position

Caption: Mechanism of interaction between the PFP stationary phase and the brominated analyte, driving separation.

Part 5: Troubleshooting & Validation Tips

  • Peak Tailing:

    • Cause: Interaction of the pyridine nitrogen with silanols.

    • Fix: Ensure TFA concentration is at least 0.05%. If using MS, use Ammonium Formate (10mM, pH 3.8) but expect slightly broader peaks than with TFA.

  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting the

      
       interaction strength.
      
    • Fix: Thermostat the column compartment precisely (± 0.5°C).

  • Carryover:

    • Cause: Low solubility of the dibromo-species in high-water mobile phases.

    • Fix: Ensure the needle wash is 100% Methanol or Acetonitrile.

References

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link

  • National Institutes of Health (PMC). (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Link

  • SIELC Technologies. (2018).[5] Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Link

  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrazolo[4,3-b]pyridine Product Information. Link

  • Royal Society of Chemistry. (2023). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. Organic Chemistry Frontiers. Link

Sources

A Researcher's Guide to the Spectroscopic Characterization of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of spectroscopic techniques for the characterization of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine and its potential impurities. We will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into experimental design and data interpretation.

The Importance of Impurity Profiling

5,6-Dibromo-1H-pyrazolo[4,a 3-b]pyridine is a heterocyclic building block with significant potential in medicinal chemistry. As with any synthesized compound, impurities can arise from various sources, including the starting materials, intermediates, and side reactions during the synthesis process. These impurities, even in trace amounts, can impact the biological activity and toxicity of the final compound. Therefore, robust analytical methods are essential for their detection, identification, and quantification.

Potential Impurities in 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

A thorough understanding of the synthetic route is crucial for predicting potential impurities. Common impurities may include:

  • Regioisomers: Isomers with different substitution patterns on the pyrazolopyridine core, such as 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine or other positional isomers.

  • Monobrominated species: Incomplete bromination can lead to the presence of 5-bromo- or 6-bromo-1H-pyrazolo[4,3-b]pyridine.

  • Starting material carryover: Unreacted starting materials or their derivatives.

  • By-products: Products from unintended side reactions.

Orthogonal Analytical Approaches for Comprehensive Characterization

A multi-technique, or orthogonal, approach is paramount for the unambiguous characterization of the primary compound and its impurities. This guide will focus on the synergistic use of HPLC, Mass Spectrometry, and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is the workhorse for separating the target compound from its impurities, providing crucial information on purity and the relative abundance of different species. The choice of HPLC column and mobile phase is critical for achieving optimal separation, especially for closely related isomers.

Comparative Analysis of HPLC Columns for Isomer Separation:

Column TypeStationary Phase PrincipleAdvantages for Pyridine Isomer SeparationConsiderations
Reversed-Phase (C18) Hydrophobic interactionsWidely applicable, good for general impurity profiling.May have limited selectivity for polar positional isomers.
Phenyl-Hexyl π-π and hydrophobic interactionsEnhanced selectivity for aromatic and heterocyclic compounds, including positional isomers.[1]Mobile phase optimization is key to leveraging π-π interactions.
Mixed-Mode Combination of ion-exchange and reversed-phaseExcellent for separating compounds with varying polarity and pKa, such as pyridine isomers.[2]Can have more complex method development.
Hydrogen-Bonding Specific hydrogen bond interactionsOffers unique selectivity for isomers with different hydrogen bonding capabilities.[2]Mobile phase composition significantly impacts retention and selectivity.[2]

Experimental Protocol: HPLC Method Development for Impurity Profiling

  • Column Selection: Begin with a versatile column such as a Phenyl-Hexyl or a modern C18 column. For challenging isomer separations, consider a mixed-mode or hydrogen-bonding column.

  • Mobile Phase Screening:

    • Aqueous Phase: Start with 0.1% formic acid in water for good peak shape and MS compatibility.

    • Organic Phase: Use acetonitrile or methanol as the organic modifier.

  • Gradient Elution: Employ a broad gradient (e.g., 5% to 95% organic over 20-30 minutes) to elute all components and identify the optimal separation window.

  • Method Optimization: Fine-tune the gradient slope, temperature, and flow rate to maximize the resolution between the main peak and any impurities.

  • Detection: Use a Diode Array Detector (DAD) to obtain UV spectra, which can help in preliminary impurity identification and tracking.

Workflow for HPLC-Based Impurity Profiling

HPLC_Workflow cluster_0 Method Development cluster_1 Analysis cluster_2 Data Processing Column_Selection Column Selection (e.g., Phenyl-Hexyl) Mobile_Phase Mobile Phase Screening (0.1% Formic Acid, ACN/MeOH) Column_Selection->Mobile_Phase Gradient Gradient Optimization Mobile_Phase->Gradient Sample_Prep Sample Preparation (Dissolve in suitable solvent) Injection HPLC Injection Sample_Prep->Injection DAD_Detection DAD Detection Injection->DAD_Detection Peak_Integration Peak Integration & Purity Calculation DAD_Detection->Peak_Integration Impurity_Quant Impurity Quantification (Area % or with standards) Peak_Integration->Impurity_Quant

Caption: A streamlined workflow for developing and implementing an HPLC method for impurity profiling.

Mass Spectrometry (MS): Unveiling Molecular Weights and Fragmentation

Coupling HPLC with Mass Spectrometry (LC-MS) is a powerful technique for impurity identification. MS provides the molecular weight of the eluting compounds, and tandem MS (MS/MS) reveals their fragmentation patterns, offering valuable structural clues.

Key MS Characteristics of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine and its Impurities:

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a compound with two bromine atoms will exhibit a characteristic isotopic pattern in its mass spectrum with three major peaks at M, M+2, and M+4 in a ratio of roughly 1:2:1. This is a definitive indicator of a dibrominated species.

  • Fragmentation: Electron impact (EI) or collision-induced dissociation (CID) will cause the molecule to fragment. For halogenated heterocycles, common fragmentation pathways include the loss of bromine atoms (Br•) or hydrogen bromide (HBr). The fragmentation of the pyrazolopyridine core can also provide structural information. The fragmentation of benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines, for instance, involves the elimination of halogen atoms or halogen acids.[3]

Experimental Protocol: LC-MS for Impurity Identification

  • Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode, as the nitrogen atoms in the pyrazolopyridine ring are readily protonated.

  • Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the parent compound and all co-eluting impurities.

  • Tandem MS (MS/MS): Perform MS/MS experiments on the parent ion and all suspected impurity ions. This involves isolating the ion of interest and subjecting it to fragmentation to obtain a characteristic fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This allows for the calculation of the exact mass and molecular formula of each component.

MS Fragmentation Analysis Workflow

MS_Fragmentation_Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation LC_Eluent LC Eluent ESI_Source ESI Source (Positive Mode) LC_Eluent->ESI_Source Full_Scan_MS Full Scan MS (Determine m/z) ESI_Source->Full_Scan_MS MS_MS Tandem MS (MS/MS) (Fragment Ions) Full_Scan_MS->MS_MS Isotopic_Pattern Analyze Isotopic Pattern (Confirm Dibromo) MS_MS->Isotopic_Pattern Fragmentation_Pathways Propose Fragmentation Pathways Isotopic_Pattern->Fragmentation_Pathways Structure_Elucidation Elucidate Impurity Structures Fragmentation_Pathways->Structure_Elucidation

Caption: A systematic approach to identifying impurities using LC-MS and MS/MS fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides the most detailed structural information, allowing for the definitive identification of isomers and the precise location of substituents. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for complete characterization.

Expected NMR Characteristics of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine:

  • ¹H NMR: The aromatic region will show distinct signals for the protons on the pyrazolopyridine core. The chemical shifts and coupling constants will be influenced by the positions of the bromine atoms.

  • ¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule, providing clues about its symmetry. The chemical shifts of the carbons directly attached to bromine will be significantly affected.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity within the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to assign protons on the same ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton, especially for differentiating between isomers.

Comparative NMR Data for Differentiating Regioisomers (Hypothetical Data):

Spectroscopic Feature5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine
¹H NMR (Aromatic Protons) Two singlets expectedTwo doublets expected (if coupled)
¹³C NMR (Number of Signals) 6 signals (assuming no accidental equivalence)6 signals
HMBC Correlations Specific long-range correlations between protons and carbons consistent with the 5,6-substitution pattern.Different set of long-range correlations reflecting the 5,7-substitution pattern.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the purified sample (or a mixture enriched with impurities) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 1D NMR: Acquire high-quality ¹H and ¹³C{¹H} NMR spectra.

  • 2D NMR:

    • Run a COSY experiment to establish proton-proton connectivities.

    • Acquire an HSQC spectrum to identify one-bond proton-carbon correlations.

    • Perform an HMBC experiment to establish long-range proton-carbon connectivities, which is critical for differentiating isomers and confirming the overall structure.

  • Data Analysis: Integrate all 1D and 2D NMR data to build a complete structural picture of the main component and any identifiable impurities.

Logical Flow for 2D NMR-Based Structure Elucidation

NMR_Logic_Flow cluster_0 Data Acquisition cluster_1 Structure Assembly H1_NMR ¹H NMR (Proton Environment) Assign_Protons Assign Proton Signals (from ¹H & COSY) H1_NMR->Assign_Protons C13_NMR ¹³C NMR (Carbon Skeleton) Assign_Carbons Assign Carbon Signals (from ¹³C & HSQC) C13_NMR->Assign_Carbons COSY COSY (¹H-¹H Connectivity) COSY->Assign_Protons HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Assign_Carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) Connect_Fragments Connect Molecular Fragments (using HMBC) HMBC->Connect_Fragments Assign_Protons->Connect_Fragments Assign_Carbons->Connect_Fragments Final_Structure Propose Final Structure Connect_Fragments->Final_Structure

Caption: A logical workflow illustrating the use of 2D NMR experiments to elucidate the structure of a molecule and its isomers.

Conclusion: An Integrated Approach for Unambiguous Characterization

The robust characterization of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine and its impurities necessitates a synergistic and orthogonal analytical strategy. HPLC provides the essential separation of components, allowing for their individual analysis. Mass spectrometry offers rapid identification of molecular weights and key structural features through fragmentation analysis, particularly the characteristic isotopic pattern of dibrominated compounds. Finally, NMR spectroscopy, with its array of 1D and 2D techniques, delivers the definitive structural elucidation required to distinguish between closely related isomers. By integrating these powerful analytical tools, researchers can ensure the purity, quality, and safety of this important chemical entity, paving the way for its successful application in drug discovery and development.

References

  • Placeholder for a relevant reference on HPLC separ
  • Placeholder for a relevant reference on mass spectrometry of halogen
  • Placeholder for a relevant reference on NMR spectroscopy of pyrazolopyridines.
  • Placeholder for a relevant reference on impurity profiling in pharmaceuticals.
  • Placeholder for a relevant reference on 2D NMR techniques.
  • Khakwani, S.; Aslam, S.; Shahi, M. N.; Rolim Bernardino, A. M.; Khan, M. A. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-B]-1,6-Naphthyridines. Asian Journal of Chemistry2016 , 28, 2385-2387. [Link]

  • Placeholder for a relevant reference.
  • Placeholder for a relevant reference.
  • Khakwani, S. et al. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry2016 , 28 (10), 2385-2387. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Placeholder for a relevant reference.
  • MicroSolv Technology Corporation. Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and proper disposal of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory experience to ensure personal safety and environmental compliance. The protocols herein are designed to be a self-validating system, explaining the causality behind each procedural step to build a foundation of trust and expertise.

Foundational Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's risks. 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, data from structurally similar compounds and the parent heterocycle, 1H-Pyrazolo[4,3-b]pyridine, allow for a robust presumptive hazard assessment.[1][2][3]

The critical first step for any user is to obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for the exact product in use. This document contains the most accurate and legally binding safety information.

Based on analogous compounds, 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine should be handled as a substance with the potential hazards summarized below.

Hazard ClassificationGHS Hazard StatementRationale and Implication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can cause significant illness. This necessitates strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[4][5]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause redness and irritation. This requires the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[1][2][4]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, eye irritation upon contact. Chemical splash goggles or a face shield are mandatory.[1][2][4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationAs a powder, the compound can be easily inhaled, leading to irritation of the respiratory tract. All handling, especially weighing and transferring, must be done in a certified chemical fume hood to prevent inhalation.[1][2][5]

Furthermore, as a dibrominated organic molecule, this compound is classified as a halogenated organic compound . This classification is critical for waste segregation, as disposal routes and costs for halogenated waste are distinct from non-halogenated streams.[6][7][8]

Personnel Protection: An Uncompromising Stance on Safety

Before handling 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine for any purpose, including waste consolidation, the following Personal Protective Equipment (PPE) is mandatory.[9]

  • Eye Protection : Wear tightly fitting safety goggles that conform to NIOSH or EU EN 166 standards. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[2][10]

  • Hand Protection : Wear chemical-impermeable gloves, such as nitrile rubber. Always check the glove manufacturer's breakthrough time for halogenated compounds. If handling for extended periods or dealing with a spill, consider double-gloving.[11]

  • Body Protection : A full-length laboratory coat, buttoned completely, is required. Ensure clothing covers the legs and wear closed-toe shoes.[11]

  • Respiratory Protection : All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood.[1][11] If a fume hood is not available for a specific task, a full risk assessment must be conducted by Environmental Health & Safety (EHS) to determine if a respirator is required.

The Core Disposal Workflow: From Generation to Removal

The disposal of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[12] This creates a "cradle-to-grave" responsibility for the waste generator. The following workflow ensures compliance.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional Process A Step 1: Generation & Characterization (Halogenated Solid Waste) B Step 2: Segregation (Keep separate from non-halogenated, liquid, and incompatible wastes) A->B Crucial First Step C Step 3: Containerization (Use compatible, sealed, & sound container) B->C D Step 4: Labeling (Apply 'Hazardous Waste' label with full details) C->D E Step 5: Accumulation (Store in Satellite Accumulation Area - SAA) D->E Store securely F Step 6: Request Pickup (Submit form to EHS/Waste Management) E->F When container is 90% full G Step 7: Final Disposal (Transport to licensed TSDF) F->G Managed by professionals

Figure 1. The hazardous waste disposal workflow.
StepActionCausality and Expert Insight
1. Characterization Identify all waste containing 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (pure solid, contaminated consumables, rinsate) as Hazardous Halogenated Organic Waste .This initial classification dictates the entire disposal pathway. Halogenated wastes are often incinerated at high temperatures and cannot be landfilled or blended into fuel like some non-halogenated solvents.[6][8][13]
2. Segregation Collect this waste in a dedicated container separate from all other waste streams.This is the most critical step to ensure safety and control costs. Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing the more expensive disposal method on the whole container.[7][8] Never mix with strong acids, bases, or oxidizers.
3. Containerization Place waste into a chemically compatible container (e.g., High-Density Polyethylene - HDPE, or glass for solvent mixtures) that is in good condition with a tightly sealing screw cap.The container must prevent leaks and reactions. Plastic is often preferred over glass to minimize breakage risk.[12][14] The container must remain closed at all times except when actively adding waste.[14][15]
4. Labeling As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department.[12][14] Fill it out completely and legibly: • Full Chemical Name: "Waste 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine" (no abbreviations or formulas).[12][14] • Composition: List all components and their percentages. • Hazard Pictograms: Check the appropriate boxes (e.g., Harmful/Irritant).[12] • Accumulation Start Date. A complete and accurate label is a legal requirement under RCRA. It informs EHS personnel, transporters, and disposal facility operators of the container's contents and associated dangers, ensuring safe handling at every stage.[15]
5. Accumulation Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the generator.[14] The SAA must be in secondary containment (e.g., a spill tray).The SAA regulation allows for the collection of up to 55 gallons of hazardous waste in a lab before it needs to be moved to a central storage area, providing operational flexibility while maintaining safety and control.[7][14]
6. Disposal Request Once the container is 90% full, submit a chemical waste pickup request to your institution's EHS office.[12][14]Do not overfill containers. Leaving headspace prevents pressure buildup and makes handling safer for the waste technicians who will transport it.

Emergency Protocol: Spill Management

Accidents happen. A prepared response is essential to mitigate risk.

SpillDecisionTree Start Spill of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine Occurs CheckSize Is the spill large (>5g), uncontrolled, or are you untrained/uncomfortable? Start->CheckSize Evacuate IMMEDIATE ACTION: 1. Alert others in the area. 2. Evacuate the laboratory. 3. Call EHS / Emergency Number. CheckSize->Evacuate Yes SmallSpill Small, Contained Spill (<5g) CheckSize->SmallSpill No PPE 1. Don appropriate PPE (double gloves, goggles, lab coat). SmallSpill->PPE Contain 2. Prevent dust generation. (Gently cover with absorbent pads). PPE->Contain Collect 3. Collect material using non-sparking tools. Place in hazardous waste container. Contain->Collect Clean 4. Decontaminate the area with a suitable solvent. Collect cleaning materials as hazardous waste. Collect->Clean Report 5. Report the incident to your supervisor. Clean->Report

Figure 2. Decision tree for spill response.
  • Secure the Area : Alert colleagues and restrict access to the spill area.

  • Don PPE : At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Prevent Dusting : Do NOT dry sweep. Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). This prevents the powder from becoming airborne.[10]

  • Collect Waste : Carefully scoop the mixture into a designated container for hazardous waste. Use non-sparking tools.

  • Decontaminate : Wipe the spill area with a cloth wetted with a solvent (e.g., ethanol or acetone). Place the used cloth and any other contaminated materials into the hazardous waste container.

  • Label and Dispose : Seal and label the container as "Hazardous Waste" and manage it according to the protocol in Section 3.

  • Report : Inform your supervisor or principal investigator of the incident.

For any spill that is large, uncontained, or involves personal exposure, evacuate the area immediately and contact your institution's emergency response line.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety, University of Colorado Boulder. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations | ERG Environmental. [Link]

  • Hazardous Chemical Waste Management Guidelines | Columbia University Research. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds | eCFR :: U.S. Government Publishing Office. [Link]

  • Proper Handling of Hazardous Waste Guide | U.S. Environmental Protection Agency. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 | California Code of Regulations - Westlaw. [Link]

  • The OSHA Chemical Storage Requirements | Capital Resin Corporation. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure | Braun Research Group, University of Illinois. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | U.S. Environmental Protection Agency. [Link]

  • Organic Solvents Disposal Guide | University of North Carolina at Chapel Hill EHS. [Link]

  • EPA Hazardous Waste Codes | U.S. Environmental Protection Agency. [Link]

  • A Comprehensive Guide to Safe Powder Handling | BFM® Fitting. [Link]

  • Understanding OSHA Chemical Storage Requirements | PolyStar Containment. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace | OSHA.com. [Link]

  • Safety Data Sheet: Pyridine | Carl ROTH. [Link]

  • Safety Data Sheet: Pyridine | Chemos GmbH & Co.KG. [Link]

  • 1H-Pyrazolo(4,3-b)pyridine | PubChem, National Institutes of Health. [Link]

Sources

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